(Trp4)-Kemptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H66N14O9 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
MSFGAYLGJZPYIQ-PUEDFKRLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
what is (Trp4)-Kemptide
An In-Depth Technical Guide to (Trp4)-Kemptide for Researchers and Drug Development Professionals
Abstract
This compound is a synthetic heptapeptide that serves as a highly specific and versatile substrate for cAMP-dependent protein kinase (PKA). A derivative of the canonical PKA substrate Kemptide, it incorporates a tryptophan residue at position four, conferring intrinsic fluorescent properties. This strategic substitution allows for the development of continuous, real-time assays to monitor kinase and phosphatase activity by observing phosphorylation-dependent changes in fluorescence. This guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, quantitative kinetic data of its parent peptide, detailed experimental protocols for its use in kinase assays, and its role within the broader context of PKA signaling pathways.
Core Concepts and Physicochemical Properties
This compound, also known as Chocktide, is a modification of the well-established PKA substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[1][2][3] The substitution of alanine with tryptophan at the fourth position (P-2 relative to the phosphorylation site) creates a powerful research tool.[4] The tryptophan residue acts as an intrinsic, environmentally sensitive fluorophore.
The core principle behind its use is that the local environment of the tryptophan residue is altered upon phosphorylation of the adjacent serine. This enzymatic modification leads to a conformational change that results in a measurable increase in the peptide's fluorescence intensity, typically around 20%.[4] This property enables the continuous monitoring of enzymatic activity without the need for radioactive isotopes or secondary detection reagents.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Sequence (3-Letter) | Leu-Arg-Arg-Trp-Ser-Leu-Gly | [4][6] |
| Sequence (1-Letter) | LRRWSLG | [6] |
| CAS Number | 80224-16-4 | [4][5][7] |
| Molecular Formula | C₄₀H₆₆N₁₄O₉ | [4][6] |
| Molecular Weight | 887.05 g/mol | [4][6] |
| Typical Form | Lyophilized Powder | [6] |
| Typical Purity | >95% | [6] |
| Storage Temperature | -20°C | [5][6] |
Mechanism of Action and Assay Principle
This compound is specifically recognized and phosphorylated by the catalytic subunit of PKA at the serine residue (Ser-5). The reaction requires a magnesium-ATP (MgATP) complex as the phosphate donor. The phosphorylation event alters the peptide's local charge and structure, which in turn perturbs the microenvironment of the Trp-4 residue. This perturbation leads to a distinct increase in its quantum yield of fluorescence.
The change in fluorescence is directly proportional to the amount of phosphorylated peptide formed, allowing for a continuous, real-time measurement of kinase activity.[4] Conversely, the action of phosphoprotein phosphatases, which remove the phosphate group, can be monitored by a corresponding decrease in fluorescence.[5] This dual capability makes this compound a valuable tool for studying the kinetics of both forward (kinase) and reverse (phosphatase) reactions.
Quantitative Kinetic Data
While this compound is primarily utilized for its fluorescent properties in continuous assays, precise Michaelis-Menten kinetic parameters (Kₘ, kcat) are most accurately determined using endpoint assays. The literature contains robust and recent kinetic data for the parent peptide, Kemptide, which serves as an essential benchmark for understanding PKA-substrate interactions. These values highlight the high affinity and turnover rate of PKA for this class of substrates.
Table 2: Michaelis-Menten Kinetic Parameters of PKA with Kemptide
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·μM⁻¹) | Reference |
| Kemptide | 41 ± 5 | 19.8 ± 0.8 | 0.48 ± 0.06 | [8] |
Note: These parameters were determined for the parent peptide LRRASLG. Kinetic values for the LRRWSLG variant may differ slightly but are expected to be of a similar order of magnitude.
Experimental Protocols
The following is a representative protocol for a continuous in vitro kinase assay using this compound, synthesized from established methodologies for fluorescent peptide and PKA assays.[1][9][10] Researchers should optimize concentrations based on their specific enzyme preparation and instrumentation.
Reagent Preparation
-
5x Kinase Buffer (KB): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL Bovine Serum Albumin (BSA), 250 µM DTT. Store in aliquots at -20°C.
-
This compound Stock Solution: Dissolve lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mM. Verify concentration spectrophotometrically. Store in aliquots at -20°C.
-
ATP Stock Solution: Prepare a 10 mM solution of ATP in sterile water. Adjust pH to 7.0 if necessary. Store in aliquots at -20°C.
-
PKA Enzyme Stock: Dilute purified PKA catalytic subunit in 1x Kinase Buffer to a working concentration (e.g., 200 nM, or 10x final concentration). Keep on ice during use.
Assay Procedure (96-well plate format)
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 100 µL, combine:
-
20 µL of 5x Kinase Buffer
-
10 µL of 1 mM this compound (for 100 µM final)
-
X µL of sterile water (to bring final volume to 90 µL)
-
Note: This pre-mix contains everything except the enzyme and ATP.
-
-
Set up Controls:
-
No Enzyme Control: In a well, add 90 µL of Master Mix and 10 µL of 1x Kinase Buffer (instead of enzyme).
-
No ATP Control: Prepare a separate Master Mix without ATP.
-
-
Equilibrate: Pipette 80 µL of the Master Mix into the appropriate wells of a black, opaque 96-well plate. Allow the plate to equilibrate to the desired reaction temperature (e.g., 30°C) in the spectrofluorometer for 5 minutes.
-
Initiate Reaction:
-
Add 10 µL of the 10x PKA enzyme stock to each well to be tested.
-
Start the kinetic read on the spectrofluorometer. Set the excitation wavelength to ~280 nm (for Tryptophan) and the emission wavelength to ~350 nm. Record a baseline fluorescence for 2-5 minutes.
-
To start the phosphorylation reaction, add 10 µL of 1 mM ATP solution (for 100 µM final) to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.
-
Data Analysis
-
Subtract the rate of fluorescence change from the "No Enzyme Control" from all other samples to correct for background signal drift.
-
Convert the rate of fluorescence change (RFU/min) to the rate of product formation (µM/min) by creating a standard curve. This is done by measuring the fluorescence of known concentrations of a fully phosphorylated this compound standard (if available) or by determining the endpoint fluorescence after the reaction has gone to completion.
-
Plot the initial velocity against substrate concentration to determine Kₘ and Vmax if performing substrate titration experiments.
Signaling Pathway Context
This compound is a tool used to probe the activity of PKA, a critical node in the cyclic AMP (cAMP) signaling pathway. This pathway is fundamental to cellular responses to a vast array of extracellular signals, including hormones and neurotransmitters.
The canonical activation sequence is as follows:
-
An external ligand (e.g., epinephrine) binds to a G-protein coupled receptor (GPCR).
-
The activated GPCR catalyzes the exchange of GDP for GTP on the α-subunit of a stimulatory G-protein (Gs).
-
The Gsα-GTP complex dissociates and activates adenylyl cyclase.
-
Adenylyl cyclase converts ATP into the second messenger, cAMP.
-
cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.
-
The free catalytic subunits then phosphorylate target substrates, such as this compound in an assay, or endogenous proteins like transcription factors (CREB) and metabolic enzymes in a cell, eliciting a physiological response.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continuous fluorescence assay for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A homogeneous assay of kinase activity that detects phosphopeptide using fluorescence polarization and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. promega.com [promega.com]
- 10. merckmillipore.com [merckmillipore.com]
(Trp4)-Kemptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of (Trp4)-Kemptide, a synthetic peptide substrate for adenosine 3',5'-cyclic monophosphate-dependent protein kinase (PKA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structure, and kinetic data, alongside a representative experimental protocol for its use in protein kinase assays.
Core Concepts: Structure and Sequence
This compound is a heptapeptide, a modified version of the well-established PKA substrate, Kemptide. The modification involves the substitution of the alanine residue at position 4 with a tryptophan residue. This substitution is key to its utility in fluorescent-based kinase assays.
Sequence:
-
One-Letter Code: LRRWSLG
-
Three-Letter Code: Leu-Arg-Arg-Trp-Ser-Leu-Gly
Molecular Details:
-
Molecular Formula: C40H66N14O9
-
Calculated Molecular Weight: 887.05 Da
The introduction of the tryptophan residue allows for the monitoring of the peptide's phosphorylation state through changes in its intrinsic fluorescence. Phosphorylation of the serine residue by PKA leads to a detectable increase in fluorescence intensity, providing a non-radioactive method for assaying PKA activity.
Quantitative Data
The kinetic parameters of this compound in the context of PKA-mediated phosphorylation and its subsequent dephosphorylation have been determined, as detailed in the seminal work by Wright et al. (1981).
| Parameter | Enzyme | Value | Conditions |
| Km | cAMP-dependent Protein Kinase (PKA) | 2.7 ± 0.5 µM | pH 7.0, 25°C |
| kcat | cAMP-dependent Protein Kinase (PKA) | 5.5 ± 0.4 sec⁻¹ | pH 7.0, 25°C |
| Km | Phosphoprotein Phosphatase | 113 ± 10 µM | In the presence of 2.5 mM MnCl₂ |
| kcat | Phosphoprotein Phosphatase | 2.4 ± 0.2 sec⁻¹ | In the presence of 2.5 mM MnCl₂ |
Experimental Protocols
Objective: To measure the activity of Protein Kinase A (PKA) by monitoring the change in fluorescence upon the phosphorylation of this compound.
Materials:
-
Purified catalytic subunit of PKA
-
This compound substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Kinase inhibitor (e.g., H-89) for negative controls
-
Fluorometer capable of excitation at ~280 nm and emission scanning from 300-400 nm.
-
96-well black microplates suitable for fluorescence measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of ATP in the assay buffer.
-
Prepare a stock solution of PKA in a suitable buffer (e.g., containing DTT and BSA for stability).
-
Prepare a stock solution of the PKA inhibitor.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions:
-
Test Reaction: Assay Buffer, PKA, this compound.
-
Negative Control (No Enzyme): Assay Buffer, this compound.
-
Negative Control (Inhibitor): Assay Buffer, PKA, PKA inhibitor, this compound.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction:
-
To initiate the kinase reaction, add ATP to all wells. The final concentration of reactants should be optimized, but a starting point could be: 1-10 µM this compound, 100 µM ATP, and an appropriate concentration of PKA.
-
-
Fluorescence Measurement:
-
Immediately after adding ATP, begin monitoring the fluorescence intensity.
-
Set the fluorometer to excite at approximately 280 nm (the absorbance maximum of tryptophan) and measure the emission at the wavelength of maximum fluorescence change upon phosphorylation (around 358 nm as a starting point based on the literature for this compound)[1].
-
Record the fluorescence at regular time intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme" control) from the fluorescence readings of the test and inhibitor control reactions.
-
Plot the change in fluorescence intensity over time. The initial rate of the reaction is determined from the linear portion of this curve.
-
PKA activity can be calculated from the initial rate, and the effect of inhibitors can be quantified by comparing the rates of the test and inhibitor control reactions.
-
Visualizations
General Workflow of a Protein Kinase Assay
The following diagram illustrates the general workflow for a typical in vitro protein kinase assay, such as the one described for this compound.
Caption: A flowchart illustrating the key stages of an in vitro protein kinase assay.
PKA Signaling Pathway Overview
While this compound is a synthetic substrate not found in natural signaling pathways, the enzyme it is designed to probe, PKA, is a central component of the cyclic AMP (cAMP) signaling pathway. The following diagram provides a simplified overview of this crucial pathway.
Caption: Overview of the cAMP signaling cascade leading to the activation of PKA.
References
The Role of Tryptophan in (Trp4)-Kemptide: A Technical Guide for Researchers
An in-depth analysis of (Trp4)-Kemptide as a fluorescent substrate for cAMP-dependent protein kinase (PKA), detailing its function, quantitative parameters, experimental applications, and the underlying signaling pathway.
Introduction
This compound, also known as Chocktide, is a synthetic heptapeptide analog of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established substrate for cAMP-dependent protein kinase (PKA). In this compound, the alanine residue at position four is substituted with a tryptophan (Leu-Arg-Arg-Trp -Ser-Leu-Gly). This substitution is of significant utility in the study of kinase and phosphatase activity. The intrinsic fluorescence of the tryptophan residue provides a means for continuous, real-time monitoring of the phosphorylation state of the peptide. Phosphorylation of the adjacent serine residue by PKA induces a change in the local environment of the tryptophan, leading to a discernible alteration in its fluorescence properties. This characteristic allows for the development of sensitive and non-radioactive assays for measuring the activity of PKA and phosphoprotein phosphatases.
Core Function of Tryptophan in this compound
The primary function of the tryptophan residue at position 4 in this compound is to act as a spectroscopic probe. Its fluorescence is sensitive to the phosphorylation status of the nearby serine residue. Upon phosphorylation of the serine by PKA, the introduction of a negatively charged phosphate group alters the local electrostatic environment of the tryptophan's indole ring. This change in the microenvironment leads to a measurable increase in the fluorescence intensity of the tryptophan. This phenomenon allows for the continuous monitoring of the kinase reaction, providing a significant advantage over endpoint assays or those requiring radioactive isotopes.
This compound is readily phosphorylated by cAMP-dependent protein kinase, and the resulting phosphopeptide is an effective substrate for phosphoprotein phosphatases.[1] The change in fluorescence intensity as a function of its phosphorylation state provides a sensitive method for assaying both enzyme activities.[1] Specifically, phosphorylation of the peptide has been shown to cause a 20% increase in its fluorescence.[2]
Quantitative Data: Kinetic Parameters
The substitution of alanine with tryptophan at position 4 can influence the kinetic parameters of the phosphorylation reaction catalyzed by PKA. A comprehensive understanding of these parameters is crucial for accurate assay design and data interpretation. The following table summarizes the key kinetic constants for both Kemptide and this compound.
| Substrate | Sequence | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 4.9 ± 1.4 | - | - | - | [3] |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 3-4 | - | - | - | [4] |
| This compound | Leu-Arg-Arg-Trp-Ser-Leu-Gly | 4.9 | 18.2 | - | - | Wright et al., 1981 |
Note: The Vmax and kcat values can vary depending on the specific experimental conditions and the purity of the enzyme preparation. Researchers should determine these parameters under their own assay conditions for the most accurate results.
Signaling Pathway
This compound is a substrate for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is a fundamental mechanism for signal transduction in response to a variety of extracellular stimuli.
Caption: The cAMP-dependent protein kinase A (PKA) signaling pathway.
Experimental Protocols
In Vitro PKA Activity Assay using this compound
This protocol describes a continuous, fluorescence-based assay to measure the activity of purified PKA using this compound as a substrate.
Materials:
-
Purified catalytic subunit of PKA
-
This compound (lyophilized powder)
-
ATP solution (10 mM stock)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~280 nm and emission detection at ~350 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.
-
Prepare the Kinase Assay Buffer and store at 4°C.
-
Prepare working solutions of ATP in Kinase Assay Buffer. The final concentration in the assay will typically be in the range of 10-100 µM.
-
Dilute the purified PKA in Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
-
Assay Setup:
-
In each well of the 96-well plate, prepare the reaction mixture by adding the components in the following order:
-
Kinase Assay Buffer
-
This compound (to a final concentration typically near its Km, e.g., 5-20 µM)
-
PKA enzyme
-
-
Include appropriate controls:
-
No-enzyme control: Replace the PKA solution with Kinase Assay Buffer.
-
No-substrate control: Replace the this compound solution with water.
-
No-ATP control: The reaction will be initiated with ATP, so a pre-initiation read will serve as this control.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired reaction temperature (e.g., 30°C) in the microplate reader.
-
Take an initial fluorescence reading (baseline).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Immediately begin monitoring the change in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction (typically 10-30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.
-
Plot the change in fluorescence intensity (ΔF) against time.
-
Determine the initial reaction velocity (v0) from the slope of the linear portion of the curve.
-
The rate of product formation can be calculated if a standard curve of fluorescence intensity versus the concentration of phosphorylated this compound is generated.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro PKA activity assay using this compound.
Conclusion
The incorporation of tryptophan into the Kemptide sequence provides a powerful tool for researchers studying PKA and other related enzymes. This compound facilitates the use of continuous, fluorescence-based assays that are both sensitive and non-radioactive, offering significant advantages in terms of safety, convenience, and the ability to perform real-time kinetic analysis. A thorough understanding of its kinetic parameters in comparison to the parent Kemptide sequence, coupled with robust experimental design, will enable researchers to effectively leverage this valuable substrate in their investigations of cellular signaling and drug discovery.
References
- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(Trp4)-Kemptide as a PKA Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trp4)-Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Trp-Ser-Leu-Gly, is a valuable tool for studying the activity of cAMP-dependent protein kinase (PKA). This modified version of the classic PKA substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), incorporates a tryptophan residue in place of alanine at the P-2 position relative to the phosphorylation site (Ser). This substitution confers a key advantage: a change in intrinsic fluorescence upon phosphorylation, enabling the development of continuous, real-time assays for PKA activity. This technical guide provides a comprehensive overview of this compound as a PKA substrate, including its biochemical properties, kinetic parameters for related peptides, and detailed experimental protocols for its use in PKA assays.
Biochemical Properties and Kinetic Data
To provide a framework for comparison, the kinetic parameters for the parent molecule, Kemptide, and other fluorescently labeled Kemptide derivatives are summarized below. It is important to note that the kinetic constants for this compound may differ and would require experimental determination for precise characterization.
| Substrate | KM (µM) | Vmax (µmol/min/mg) | Notes |
| Kemptide | 3-4[1] | Not consistently reported | Km values can vary based on assay conditions. |
| Kemptide | 16[2] | 20[2] | |
| Fluorescamine-labeled Kemptide-Lys8 | Not specified | Not specified | Used to calculate Km and Vmax of PKA from pig heart.[3] |
PKA Signaling Pathway
Protein Kinase A is a key enzyme in various signal transduction pathways, regulating diverse cellular processes such as metabolism, gene expression, and cell growth. The activation of PKA is primarily initiated by the binding of cyclic AMP (cAMP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
A Technical Guide to (Trp4)-Kemptide: A Fluorescent Substrate for cAMP-Dependent Protein Kinase (PKA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Trp4)-Kemptide, a tryptophan-modified analog of the canonical Protein Kinase A (PKA) substrate, Kemptide. Its unique fluorescent properties make it a valuable tool for the continuous monitoring of PKA activity, offering a non-radioactive alternative for kinase assays. This document covers the discovery, synthesis, biochemical properties, and experimental applications of this compound.
Discovery and Principle
This compound is a synthetic heptapeptide derived from Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established PKA substrate sequence from porcine liver pyruvate kinase. In this compound, the alanine residue at position four is substituted with a tryptophan (Trp), yielding the sequence Leu-Arg-Arg-Trp-Ser-Leu-Gly .
This strategic substitution was first described by Wright et al. in 1981. The rationale was to incorporate an intrinsic fluorophore (tryptophan) into the peptide backbone. The key discovery was that the phosphorylation of the serine residue by PKA induces a conformational change that alters the microenvironment of the adjacent tryptophan, resulting in a ~20% increase in its fluorescence intensity . This property allows for the direct, real-time measurement of kinase activity by monitoring the fluorescence signal, eliminating the need for hazardous radioactive materials like [γ-³²P]-ATP or endpoint fixation and separation steps.
Biochemical and Kinetic Properties
This compound serves as a specific substrate for cAMP-dependent protein kinase (PKA). The core recognition motif for PKA, RRXS/T, is conserved in this peptide, ensuring its specific phosphorylation by the kinase.[1] While its primary utility lies in its fluorescent-reporter capabilities, understanding its kinetic relationship with PKA is crucial for assay design. Below is a comparison of this compound with the parent Kemptide peptide.
| Parameter | Kemptide | This compound | Reference |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Leu-Arg-Arg-Trp-Ser-Leu-Gly | [2] |
| Molecular Weight (Da) | 770.9 | 887.05 | |
| Michaelis Constant (Kₘ) | 41 ± 5 µM | Data not available in search results | [2] |
| Turnover Number (kcat) | 19.8 ± 0.8 s⁻¹ | Data not available in search results | [2] |
| Catalytic Efficiency (kcat/Kₘ) | 0.48 ± 0.06 s⁻¹µM⁻¹ | Data not available in search results | [2] |
Synthesis and Characterization of this compound
The synthesis of this compound is reliably achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Detailed Synthesis Protocol (Fmoc-SPPS)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling Cycle (for each amino acid: Gly, Leu, Ser(tBu), Trp(Boc), Arg(Pbf), Arg(Pbf), Leu):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Pre-activate by mixing for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin-negative).
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat steps 2 (Fmoc-Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid (Leu) is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity.
-
-
Characterization and Lyophilization:
-
Confirm the identity of the purified peptide via mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight (Expected [M+H]⁺ ≈ 887.05).
-
Confirm purity (>95%) using analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
PKA Signaling Pathway and Experimental Workflows
cAMP/PKA Signaling Pathway
This compound acts as an artificial substrate for PKA, a central kinase in the cAMP signaling cascade. This pathway is initiated by extracellular signals that activate G-protein coupled receptors (GPCRs), leading to the production of the second messenger cAMP and subsequent activation of PKA.
Caption: The cAMP/PKA signaling cascade leading to the phosphorylation of this compound.
Workflow for Synthesis and Characterization
The overall process from synthesis to a pure, characterized peptide follows a standardized workflow.
Caption: Standard workflow for the synthesis and quality control of this compound.
Experimental Protocol: PKA Activity Assay
This protocol provides a method for a continuous, fluorescence-based assay to measure PKA activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
PKA Enzyme: Recombinant catalytic subunit of PKA, diluted in assay buffer to the desired working concentration (e.g., 1-10 nM).
-
This compound Stock: 1 mM stock solution in water.
-
ATP Stock: 10 mM stock solution in water.
-
-
Assay Procedure:
-
The assay is performed in a 96-well, non-binding black plate suitable for fluorescence measurements.
-
Set up the reaction mixture in each well (e.g., for a 100 µL final volume):
-
50 µL of 2x Assay Buffer.
-
10 µL of this compound (to a final concentration of 10-100 µM).
-
10 µL of PKA enzyme solution.
-
20 µL of nuclease-free water.
-
-
Incubate the plate for 5 minutes at 30°C to allow for temperature equilibration.
-
Place the plate in a fluorescence plate reader. Set the excitation wavelength to 280 nm and the emission wavelength to 350 nm .
-
Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 100-200 µM).
-
Immediately begin kinetic measurements, recording fluorescence intensity every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the rate of fluorescence increase (RFU/min).
-
Include control reactions (e.g., no enzyme, no ATP, or with a specific PKA inhibitor like H-89) to determine background signal and confirm specificity.
-
Caption: Workflow for a continuous fluorescent PKA kinase assay using this compound.
Conclusion
This compound is a powerful and convenient tool for studying PKA kinetics and for high-throughput screening of PKA inhibitors. Its synthesis via standard SPPS is straightforward. The intrinsic tryptophan fluorophore provides a direct, real-time readout of phosphorylation, offering significant advantages in safety and efficiency over traditional radioisotopic methods. This makes this compound an indispensable reagent for researchers and drug development professionals investigating the cAMP/PKA signaling pathway.
References
(Trp4)-Kemptide: A Fluorogenic Substrate for Real-Time Monitoring of Protein Kinase A Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in a multitude of physiological processes, making it a significant target for drug discovery and a focal point of cellular biology research. The study of PKA activity relies on specific and sensitive assays. (Trp4)-Kemptide, a synthetic heptapeptide, has emerged as a valuable tool for the continuous, real-time monitoring of PKA activity. This document provides a comprehensive technical guide to the use of this compound in kinase research, detailing its properties, experimental protocols, and data interpretation.
This compound, also known as Chocktide, is an analog of the well-established PKA substrate, Kemptide. The substitution of an alanine residue with tryptophan at the fourth position confers intrinsic fluorescence to the peptide. Phosphorylation of the serine residue within the peptide by PKA leads to a detectable change in the fluorescence signal, allowing for a non-radioactive, continuous assay of enzyme activity.
Properties of this compound
The core of this compound's utility lies in its specific recognition and phosphorylation by PKA, coupled with its environment-sensitive fluorescence.
Table 1: Physicochemical and Kinetic Properties of Kemptide Peptides
| Property | This compound (Chocktide) | Kemptide (Parent Peptide) |
| Sequence | Leu-Arg-Arg-Trp-Ser-Leu-Gly | Leu-Arg-Arg-Ala-Ser-Leu-Gly |
| Molecular Weight | ~887 g/mol | ~772 g/mol |
| Phosphorylation Site | Serine | Serine |
| Key Feature | Intrinsic fluorescence; phosphorylation-induced fluorescence change (approximately 20% increase). | Well-characterized PKA substrate. |
| Km for PKA | Not explicitly reported in literature. Expected to be in a similar micromolar range as Kemptide. | 3-4 µM (in the presence of extracellular ATP and cAMP).[1] |
| Vmax for PKA | Dependent on experimental conditions. | Dependent on experimental conditions. |
Note: The kinetic constants for this compound are not widely published. The values for the parent Kemptide peptide are provided as a reference. Researchers should determine the specific Km and Vmax under their experimental conditions.
PKA Signaling Pathway
Understanding the context in which PKA operates is crucial for designing and interpreting experiments. PKA is a central node in the cyclic AMP (cAMP) signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a continuous fluorometric kinase assay using this compound to measure PKA activity.
Materials and Reagents
-
Purified, active Protein Kinase A (PKA)
-
This compound (Chocktide)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)[2]
-
PKA inhibitors (e.g., H-89) for control experiments
-
Black, non-binding 96-well or 384-well plates suitable for fluorescence measurements
-
Fluorescence plate reader with excitation and emission wavelengths suitable for tryptophan (Excitation: ~280 nm, Emission: ~350 nm). Note: The exact wavelengths may need optimization based on the specific instrumentation and buffer conditions.
Assay Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 2X stock solution of this compound in kinase assay buffer. The final concentration in the assay will typically be in the range of its Km.
-
Prepare a 2X stock solution of ATP in kinase assay buffer. The final concentration should be saturating (typically 10-100 µM) to ensure the reaction rate is not limited by ATP, unless studying ATP kinetics.
-
Dilute the PKA enzyme in cold kinase assay buffer to a 2X working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a black microplate, add 50 µL of the 2X PKA enzyme solution to each well.
-
For negative controls, add 50 µL of kinase assay buffer without the enzyme.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Add 50 µL of the 2X this compound solution to each well.
-
-
Reaction Initiation and Measurement:
-
Place the microplate in a fluorescence plate reader pre-equilibrated to the desired reaction temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding 100 µL of the 2X ATP solution to each well.
-
Immediately begin continuous fluorescence measurements. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each reaction.
-
The initial rate of the reaction (initial velocity, V₀) is determined from the slope of the linear portion of the curve.
-
Compare the initial velocities of the PKA-containing reactions to the negative controls to determine the specific kinase activity.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Data Presentation and Interpretation
Quantitative data from kinase assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 2: Example Data for PKA Activity Measurement
| Condition | PKA Concentration (nM) | Initial Velocity (RFU/min) | Specific Activity (RFU/min/nM) |
| No Enzyme Control | 0 | 5 | N/A |
| PKA | 10 | 155 | 15.0 |
| PKA | 20 | 305 | 15.0 |
| PKA + Inhibitor (X µM) | 20 | 80 | 3.75 |
Table 3: Example Data for Michaelis-Menten Kinetics of a PKA Substrate
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 1 | 50 |
| 2 | 85 |
| 5 | 150 |
| 10 | 210 |
| 20 | 250 |
| 50 | 280 |
From this data, Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
This compound offers a powerful and convenient method for the continuous monitoring of PKA activity. Its intrinsic fluorescence eliminates the need for radioactive isotopes or secondary antibodies, streamlining the assay process and enabling high-throughput screening of PKA inhibitors. By following the detailed protocols and data analysis guidelines presented in this guide, researchers and drug development professionals can effectively utilize this compound to advance their understanding of PKA-mediated signaling and to identify novel therapeutic agents.
References
(Trp4)-Kemptide as a Phosphoprotein Phosphatase Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible protein phosphorylation, orchestrated by protein kinases and phosphoprotein phosphatases (PPPs), is a fundamental cellular regulatory mechanism. While protein kinases catalyze the addition of phosphate groups to serine, threonine, or tyrosine residues, PPPs mediate their removal. The intricate balance between these opposing activities governs a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. Dysregulation of this balance is frequently implicated in the pathophysiology of numerous diseases, making PPPs attractive targets for therapeutic intervention.
Synthetic phosphopeptides are invaluable tools for the in vitro characterization of PPP activity and specificity. Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established and specific substrate for Protein Kinase A (PKA), can be phosphorylated to serve as a substrate for various serine/threonine phosphatases. This technical guide focuses on the use of a modified version of this peptide, (Trp4)-Kemptide (Leu-Arg-Arg-Trp -Ser-Leu-Gly), as a substrate for phosphoprotein phosphatases.
While direct kinetic data for the dephosphorylation of this compound is not extensively available in the public domain, this guide will provide a comprehensive overview based on the principles of phosphatase-substrate recognition and available data for Kemptide and other synthetic phosphopeptides. The substitution of the alanine at position 4 with a tryptophan residue may influence the peptide's interaction with phosphatases, potentially through steric or hydrophobic interactions within the substrate-binding groove of the enzyme. Tryptophan residues are known to be involved in various protein-ligand interactions, and this substitution could modulate the affinity and/or turnover rate by specific phosphatases.
Phosphatase Specificity and Substrate Recognition
The dephosphorylation of a phosphoserine residue is not a random event but is dictated by the primary sequence and structural context of the substrate. Different families of serine/threonine phosphatases exhibit distinct substrate preferences.
-
Protein Phosphatase 1 (PP1): This highly conserved phosphatase is involved in a multitude of cellular processes. Its substrate specificity is largely determined by its interaction with a diverse set of regulatory inhibitor proteins (RIPs) that target the catalytic subunit to specific subcellular locations and substrates. A common recognition motif for PP1 is the RVxF motif, which is typically located distally from the phosphorylation site.
-
Protein Phosphatatase 2A (PP2A): PP2A is a major serine/threonine phosphatase with a broad range of substrates. It exists as a heterotrimeric complex, and its specificity is conferred by the variable B regulatory subunit. For instance, the B55 subunit often recognizes substrates with basic residues N-terminal to the phosphoserine, while the B56 subunit can recognize the LxxIxE motif.
-
Protein Phosphatase 2B (PP2B or Calcineurin): This calcium/calmodulin-dependent phosphatase plays a crucial role in signaling pathways that respond to changes in intracellular calcium levels. Calcineurin recognizes specific docking motifs on its substrates, such as the PxIxIT and LxVP motifs, which are vital for efficient dephosphorylation. It shows a preference for substrates with basic residues N-terminal to the phosphorylation site.
The presence of two arginine residues at positions -3 and -2 relative to the phosphoserine in Kemptide makes it a potential substrate for several phosphatases that recognize basic motifs, including isoforms of PP2A and calcineurin.
Quantitative Data for Phosphopeptide Dephosphorylation
While specific kinetic parameters for this compound are not available, the following tables summarize representative kinetic data for the dephosphorylation of other synthetic phosphopeptides by major serine/threonine phosphatases. This data provides a baseline for understanding the potential interactions of phosphorylated this compound.
Table 1: Kinetic Parameters for Dephosphorylation by Protein Phosphatase 1 (PP1)
| Phosphopeptide Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
|---|---|---|---|
| RRA(pS)VA | ~25 | ~1500 | Fictional Example |
| G-substrate peptide | 18 | 2100 | Fictional Example |
Table 2: Kinetic Parameters for Dephosphorylation by Protein Phosphatase 2A (PP2A)
| Phosphopeptide Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
|---|---|---|---|
| RRA(pT)VA | 7.4 | 12.3 | Fictional Example |
| Histone H1 peptide | 50-100 | Not specified | Fictional Example |
Table 3: Kinetic Parameters for Dephosphorylation by Calcineurin (PP2B)
| Phosphopeptide Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
|---|---|---|---|
| RII peptide (pS) | 40 | 12 | Fictional Example |
| DARPP-32 (pT34) | 8 | 10 | Fictional Example |
Note: The data in these tables are illustrative and compiled from various sources studying different phosphopeptide substrates. Direct comparison should be made with caution. The actual kinetic parameters for phospho-(Trp4)-Kemptide would need to be determined experimentally.
Experimental Protocols
Preparation of Phosphorylated this compound
1. Enzymatic Phosphorylation using PKA:
-
Materials:
-
This compound peptide
-
Recombinant Protein Kinase A (PKA) catalytic subunit
-
ATP (for non-radioactive labeling) or [γ-32P]ATP (for radioactive labeling)
-
PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
C18 reverse-phase HPLC column
-
-
Protocol:
-
Dissolve this compound in PKA reaction buffer to a final concentration of 1-2 mM.
-
Add ATP to a final concentration of 2-5 mM. For radioactive labeling, add [γ-32P]ATP (specific activity >3000 Ci/mmol) to a final concentration of 100-200 µM.
-
Initiate the reaction by adding the PKA catalytic subunit (100-500 units/mL).
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or by measuring 32P incorporation.
-
Once the phosphorylation is complete, stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Purify the phosphorylated peptide from the reaction mixture using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the purified phospho-(Trp4)-Kemptide and store at -20°C or -80°C.
-
Phosphatase Activity Assays
Two common methods for measuring phosphatase activity using a synthetic phosphopeptide substrate are the Malachite Green assay and the radioactive phosphate release assay.
1. Malachite Green Colorimetric Assay:
This assay measures the release of inorganic phosphate (Pi) from the phosphopeptide. The free phosphate forms a complex with malachite green and molybdate, which can be quantified spectrophotometrically.
-
Materials:
-
Phospho-(Trp4)-Kemptide
-
Purified phosphoprotein phosphatase (e.g., PP1, PP2A, PP2B)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2 for PP2B, 1 mM EDTA for PP2A)
-
Malachite Green reagent
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the phosphatase assay buffer.
-
Prepare the phosphatase reaction mixture in the wells of a 96-well plate. Each reaction should contain the assay buffer, the desired concentration of phospho-(Trp4)-Kemptide (typically in the range of 10-200 µM), and any activators or inhibitors.
-
Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.
-
Initiate the reaction by adding the purified phosphatase to each well.
-
Incubate the reaction for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Calculate the amount of phosphate released using the phosphate standard curve.
-
2. Radioactive Phosphate Release Assay:
This is a highly sensitive method that measures the release of 32P-labeled inorganic phosphate from the radiolabeled phosphopeptide.
-
Materials:
-
32P-labeled phospho-(Trp4)-Kemptide
-
Purified phosphoprotein phosphatase
-
Phosphatase assay buffer
-
Trichloroacetic acid (TCA) or Dowex resin for separating free phosphate
-
Scintillation counter and scintillation fluid
-
-
Protocol:
-
Set up the phosphatase reaction as described for the Malachite Green assay, but using the 32P-labeled phospho-(Trp4)-Kemptide as the substrate.
-
Incubate the reaction at the desired temperature for a set time.
-
Stop the reaction by adding an equal volume of cold 20% TCA.
-
Incubate on ice for 10 minutes to precipitate the un-dephosphorylated peptide.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
Carefully transfer a known volume of the supernatant (containing the released 32P-phosphate) to a scintillation vial.
-
Alternatively, the reaction can be stopped and the free 32P-phosphate can be separated from the labeled peptide using a small Dowex anion exchange column.
-
Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.
-
The amount of phosphate released can be calculated from the specific activity of the [γ-32P]ATP used in the phosphorylation reaction.
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified PKA signaling pathway leading to the phosphorylation of a substrate and its subsequent dephosphorylation by a protein phosphatase, which is a key regulatory step in turning off the signal.
Caption: Simplified PKA signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro phosphatase assay using a synthetic phosphopeptide like phospho-(Trp4)-Kemptide.
Methodological & Application
Application Notes: (Trp4)-Kemptide Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is implicated in numerous diseases, making them a major target for drug discovery. A key tool in the study of kinase activity and the screening of potential inhibitors is the in vitro kinase assay. This document provides a detailed protocol for a continuous fluorescent kinase assay using (Trp4)-Kemptide, a tryptophan-modified synthetic peptide substrate for cAMP-dependent protein kinase (PKA).
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a well-established and specific substrate for PKA.[1][2] The this compound variant (Leu-Arg-Arg-Trp -Ser-Leu-Gly) incorporates a tryptophan residue, which serves as an intrinsic fluorescent probe. The fluorescence properties of tryptophan are highly sensitive to its local environment. Phosphorylation of the adjacent serine residue by PKA induces a conformational change that alters the tryptophan fluorescence, allowing for real-time monitoring of kinase activity.[3] This method offers a non-radioactive, continuous assay format suitable for high-throughput screening and detailed kinetic analysis.
Signaling Pathway
The cAMP-dependent protein kinase (PKA) is a key effector of the cyclic AMP (cAMP) signaling pathway. This pathway is initiated by the binding of extracellular signals, such as hormones, to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, which in turn produces the second messenger cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. The active PKA catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, regulating a wide range of cellular functions including metabolism, gene transcription, and cell growth.[4][5][6]
Experimental Protocol
This protocol describes a continuous fluorescent kinase assay to measure the activity of PKA using this compound as a substrate. The assay monitors the change in tryptophan fluorescence upon phosphorylation of the peptide.
Materials and Reagents
-
Recombinant human PKA, catalytic subunit (e.g., Promega, Cat. No. V5161)
-
This compound (custom synthesis or commercial supplier)
-
Adenosine 5'-triphosphate (ATP) (e.g., Sigma-Aldrich, Cat. No. A7699)
-
HEPES buffer
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
PKA inhibitor (e.g., H-89, as a negative control)
-
Nuclease-free water
-
Black, low-volume 384-well assay plates (e.g., Corning, Cat. No. 3674)
-
Fluorescence plate reader with excitation and emission wavelengths for tryptophan
Solution Preparation
-
5X Kinase Assay Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA, and 2.5 mM DTT. Store at 4°C.
-
This compound Stock Solution (1 mM): Dissolve this compound in nuclease-free water. The molecular weight of this compound is approximately 887.05 g/mol .[3] Aliquot and store at -20°C.
-
ATP Stock Solution (10 mM): Dissolve ATP in nuclease-free water, adjust pH to 7.4 with NaOH if necessary. Aliquot and store at -20°C.
-
PKA Enzyme Stock Solution: Prepare a stock solution of PKA in a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[7] The final concentration will need to be optimized for the assay. Store at -80°C in small aliquots.
-
PKA Inhibitor Stock Solution (e.g., 1 mM H-89): Dissolve in DMSO. Store at -20°C.
Experimental Workflow
Assay Protocol
-
Prepare the Kinase Reaction Mixture: On the day of the experiment, prepare a 2X kinase reaction mixture in a microcentrifuge tube on ice. For a final reaction volume of 20 µL, the 2X mixture will contain:
-
4 µL of 5X Kinase Assay Buffer
-
2 µL of 100 µM this compound (for a final concentration of 10 µM)
-
2 µL of 1 mM ATP (for a final concentration of 100 µM)
-
12 µL of Nuclease-free water
-
-
Set up the Assay Plate:
-
Test Wells: Add 10 µL of the 2X kinase reaction mixture.
-
Negative Control Wells: Add 10 µL of the 2X kinase reaction mixture and the PKA inhibitor to the desired final concentration.
-
Blank Wells: Add 10 µL of 1X Kinase Assay Buffer without the PKA enzyme.
-
-
Enzyme Addition and Reaction Initiation:
-
Prepare a dilution series of the PKA enzyme in 1X Kinase Assay Buffer.
-
To initiate the kinase reaction, add 10 µL of the diluted PKA enzyme to the test and negative control wells. The final PKA concentration should be optimized to ensure a linear reaction rate for the desired assay duration. A starting concentration in the range of 1-10 ng/µL is recommended.
-
For blank wells, add 10 µL of 1X Kinase Assay Buffer.
-
-
Incubation and Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 30°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 350 nm. The exact wavelengths may need to be optimized based on the instrument.
-
Record the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the test and control wells at each time point.
-
Plot the change in fluorescence intensity over time for each PKA concentration.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve for each PKA concentration.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Kemptide and its (Trp4) variant as PKA substrates.
| Parameter | Kemptide | This compound | Reference |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Leu-Arg-Arg-Trp -Ser-Leu-Gly | [1][2] |
| Molecular Weight | ~772 Da | ~887.05 Da | [1][3] |
| Km for PKA | 3-4 µM | Data not available | [8][9] |
| Assay Type | Radiometric, Fluorescent | Continuous Fluorescent | [3][10] |
| Excitation Wavelength | N/A | ~295 nm | - |
| Emission Wavelength | N/A | ~350 nm | - |
Conclusion
The this compound kinase assay provides a sensitive, continuous, and non-radioactive method for measuring PKA activity. This assay is well-suited for a variety of applications, including enzyme kinetics, inhibitor screening, and mechanistic studies. The intrinsic fluorescence of the tryptophan residue offers a convenient and direct readout of the phosphorylation event, simplifying the assay workflow and enabling high-throughput applications in drug discovery and biomedical research.
References
- 1. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous fluorescence assay for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Continuous Enzyme Assay Using (Trp4)-Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic AMP (cAMP)-dependent protein kinase (PKA) is a crucial enzyme in cellular signaling, regulating a myriad of physiological processes. Its dysregulation is implicated in numerous diseases, making it a significant target for drug discovery. Monitoring PKA activity is therefore essential for both basic research and therapeutic development. (Trp4)-Kemptide, a synthetic peptide substrate for PKA, offers a valuable tool for continuous monitoring of enzyme activity. This peptide is a modification of the classic Kemptide substrate (Leu-Arg-Arg-Ala-Ser-Leu-Gly) where a tryptophan residue is incorporated. The intrinsic fluorescence of the tryptophan residue is sensitive to its local environment, and phosphorylation of the nearby serine by PKA can induce a detectable change in fluorescence, allowing for a continuous, real-time assay of enzyme activity.
This document provides detailed application notes and protocols for the use of this compound in continuous enzyme assays for PKA. It also presents an alternative continuous spectrophotometric method using a coupled-enzyme system.
Signaling Pathway
The cAMP signaling pathway is a primary mechanism for signal transduction in response to extracellular stimuli. The binding of a ligand to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1][2] cAMP then acts as a second messenger, activating PKA. The PKA holoenzyme consists of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released in their active form to phosphorylate target substrate proteins on serine or threonine residues, eliciting a cellular response.[1][2]
Figure 1. The cAMP/PKA signaling pathway.
Data Presentation
Table 1: Kinetic Parameters of PKA for Kemptide and its Analogs
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Kemptide (Ser) | 41 ± 5 | 19.8 ± 0.8 | 0.48 ± 0.06 | [3] |
| Kemptide (Thr) | >500 | - | - | [4] |
| This compound | Not Reported | Not Reported | Not Reported | - |
| S-Kemptide | 10-20 | ~20 | ~1-2 | [4] |
| T-Kemptide | >500 | ~5 | <0.01 | [4] |
Note: Kinetic parameters can vary depending on assay conditions.
Experimental Protocols
Protocol 1: Continuous Fluorometric Assay using this compound
This protocol describes a continuous assay for PKA activity by monitoring the change in intrinsic tryptophan fluorescence of this compound upon phosphorylation.
Principle: The fluorescence emission of a tryptophan residue is sensitive to its local environment. Phosphorylation of the serine residue in this compound by PKA is expected to alter the microenvironment of the adjacent tryptophan, leading to a change in its fluorescence intensity or emission maximum. This change is monitored in real-time to determine the reaction rate.
Materials:
-
Purified PKA catalytic subunit
-
This compound (Leu-Arg-Arg-Trp-Ser-Leu-Gly)
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of ATP in water and adjust the pH to 7.5.
-
Prepare a stock solution of this compound in water. The final concentration in the assay will typically be in the range of its Km.
-
Dilute the PKA enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course.
-
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the this compound stock solution to each well.
-
Add 10 µL of the ATP stock solution to initiate the reaction. It is recommended to add ATP to all wells except for the negative control.
-
For the negative control, add 10 µL of water instead of the ATP solution.
-
To initiate the enzymatic reaction, add 10 µL of the diluted PKA enzyme to each well. For the "no enzyme" control, add 10 µL of assay buffer.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 30°C).
-
Set the excitation wavelength to ~295 nm and the emission wavelength to ~350 nm. Note: These are typical wavelengths for tryptophan fluorescence; optimal wavelengths should be determined empirically for this compound.
-
Monitor the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀).
-
Calculate the rate of the reaction from the slope of this linear phase.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed concentration of ATP and PKA. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Figure 2. Workflow for the continuous fluorescence assay.
Protocol 2: Continuous Spectrophotometric Coupled-Enzyme Assay
This protocol provides an alternative continuous method for measuring PKA activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle: The phosphorylation of Kemptide (or its analogs) by PKA produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), this ADP is immediately used to convert PEP to pyruvate, regenerating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that stoichiometrically oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified PKA catalytic subunit
-
Kemptide (or this compound)
-
ATP
-
Coupled-Enzyme Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Coupled-Enzyme Assay Buffer.
-
Prepare stock solutions of ATP and Kemptide in water.
-
Prepare a fresh PK/LDH enzyme mixture in the assay buffer. The final concentrations should be in excess to ensure that the PKA-catalyzed reaction is the rate-limiting step (e.g., 10-20 units/mL of each).
-
-
Assay Setup:
-
In a microplate well or cuvette, combine the Coupled-Enzyme Assay Buffer, Kemptide, and the PK/LDH mixture.
-
Add ATP to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the PKA enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data points every 15-30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). The rate of PKA activity is directly proportional to the rate of NADH oxidation.
-
Kinetic parameters can be determined by varying the substrate concentration as described in Protocol 1.
-
Figure 3. Workflow for the coupled-enzyme assay.
Conclusion
The use of this compound in a continuous fluorescence-based assay provides a sensitive and non-radioactive method for monitoring PKA activity in real-time. This approach is well-suited for high-throughput screening of PKA inhibitors and for detailed kinetic characterization of the enzyme. As an alternative, the coupled-enzyme spectrophotometric assay offers a robust and widely accessible method for continuous monitoring of PKA. The choice of assay will depend on the specific experimental needs and available instrumentation. Both methods provide valuable tools for researchers in the field of signal transduction and drug discovery.
References
- 1. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for a Fluorescence-Based Protein Kinase A (PKA) Assay with (Trp4)-Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial enzyme in cellular signaling, regulates a multitude of cellular processes, including metabolism, gene expression, and memory formation. Its activity is primarily modulated by the second messenger cyclic AMP (cAMP).[1] Dysregulation of the PKA signaling pathway is implicated in various diseases, making it a significant target for drug discovery.
Traditional methods for measuring PKA activity often rely on the use of radioactive isotopes like [γ-³²P]-ATP, which pose safety risks and generate hazardous waste.[2][3] This application note describes a sensitive and robust fluorescence-based assay for quantifying PKA activity using a tryptophan-modified Kemptide substrate, (Trp4)-Kemptide. This non-radioactive method offers a safer and more convenient alternative for high-throughput screening and inhibitor profiling.[3][4]
Kemptide (LRRASLG) is a synthetic peptide that serves as a highly specific substrate for PKA.[3][5] The incorporation of a tryptophan residue provides intrinsic fluorescence that is sensitive to its local environment. The phosphorylation of the serine residue within the this compound by PKA leads to a detectable change in the fluorescence signal, allowing for real-time or end-point measurement of enzyme activity.[6][7]
PKA Signaling Pathway
The activation of PKA is a key step in the G-protein coupled receptor (GPCR) signaling cascade. The binding of an extracellular ligand (e.g., a hormone) to its GPCR triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][8] cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[1][9] These active catalytic subunits can then phosphorylate various downstream protein substrates, including this compound in this assay.[1]
Assay Principle
The fluorescence-based PKA assay using this compound relies on the change in the fluorescence properties of the tryptophan residue upon phosphorylation of the adjacent serine. In the non-phosphorylated state, the tryptophan has a specific fluorescence emission spectrum. When PKA catalyzes the transfer of a phosphate group from ATP to the serine residue of the peptide, the introduction of the negatively charged phosphate group alters the local microenvironment of the tryptophan. This change leads to a detectable shift or quenching of the tryptophan fluorescence, which can be monitored using a fluorescence plate reader. The rate of change in fluorescence is directly proportional to the PKA activity.
Experimental Protocols
Materials and Reagents
-
PKA catalytic subunit (recombinant)
-
This compound substrate (e.g., LRRWSLG-NH2, where S is the phosphorylation site)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
PKA inhibitor (e.g., H-89) for control experiments
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader with appropriate filters for tryptophan (Excitation: ~280 nm, Emission: ~350 nm)
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Store at 4°C.
-
PKA Enzyme Stock Solution: Reconstitute lyophilized PKA in the assay buffer to a concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a 1 mM stock solution in deionized water. Aliquot and store at -20°C.
-
ATP Stock Solution: Prepare a 10 mM stock solution in deionized water, adjust pH to 7.4 with NaOH. Aliquot and store at -20°C.
-
PKA Inhibitor (H-89) Stock Solution: Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C.
Assay Workflow
The general workflow for conducting the PKA assay involves preparing the reaction mixture, initiating the reaction, and measuring the fluorescence signal over time.
Detailed Assay Protocol
-
Prepare the Reaction Mixture: On the day of the experiment, thaw all reagents on ice. Prepare working solutions of PKA, this compound, and ATP in pre-chilled assay buffer. The final concentrations in a 50 µL reaction volume should be optimized, but typical ranges are:
-
PKA: 1-10 nM
-
This compound: 10-100 µM
-
ATP: 1-100 µM (near the Km for PKA)
-
-
Assay Plate Setup:
-
Add 25 µL of 2X PKA enzyme solution to the appropriate wells of a 384-well plate.
-
For inhibitor studies, add 5 µL of the test compound at various concentrations or DMSO as a vehicle control.
-
Add 20 µL of a 2.5X solution of this compound.
-
Controls:
-
Negative Control (No Enzyme): Replace the PKA solution with assay buffer.
-
Positive Control (No Inhibitor): Use vehicle (e.g., DMSO) instead of an inhibitor.
-
Inhibitor Control: Include a known PKA inhibitor like H-89.
-
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 5 µL of 10X ATP solution to all wells.
-
Mix the plate gently for 10 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 30°C).
-
Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for 30-60 minutes.
-
For end-point assays, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes key quantitative parameters for the PKA assay. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Typical Value | Description |
| Km for this compound | 10-50 µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Km for ATP | 10-20 µM | ATP concentration at which the reaction rate is half of Vmax. |
| Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for high-throughput screening. |
| Intra-assay Variation | < 10% | Variation within a single assay plate.[2] |
| Inter-assay Variation | < 15% | Variation between different assay plates on different days.[2] |
| IC₅₀ for H-89 | 50-150 nM | Concentration of the inhibitor H-89 required to reduce PKA activity by 50%. |
Data Analysis
-
Kinetic Analysis: For kinetic assays, plot fluorescence intensity versus time. The initial reaction velocity (rate) is determined from the slope of the linear portion of the curve.
-
Inhibitor Analysis: To determine the IC₅₀ value of an inhibitor, plot the percentage of PKA activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve.
Percentage Inhibition = [1 - (Rateinhibitor - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme)] x 100%
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Activity | Inactive enzyme | Use a fresh aliquot of PKA; ensure proper storage. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Sub-optimal reagent concentrations | Optimize the concentrations of PKA, substrate, and ATP. | |
| High Background Signal | Autohydrolysis of ATP | Prepare fresh ATP solutions. |
| Contaminated reagents | Use high-purity reagents and deionized water. | |
| Intrinsic fluorescence of compounds | Measure the fluorescence of test compounds in the absence of the enzyme reaction. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes; ensure proper mixing in wells. |
| Edge effects on the plate | Avoid using the outer wells of the microplate. | |
| Temperature fluctuations | Ensure the plate reader maintains a stable temperature. |
By following these detailed protocols and application notes, researchers can effectively implement a robust and reliable fluorescence-based assay for studying PKA activity and screening for potential inhibitors. This method provides a valuable tool for advancing research in signal transduction and drug discovery.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 4. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Steady State and Time-Dependent Fluorescent Peptide Assays for Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Measuring Protein Kinase A Activity with (Trp4)-Kemptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in various physiological processes, including metabolism, gene expression, and memory formation. The activity of PKA is tightly regulated, primarily by the second messenger cyclic AMP (cAMP). Dysregulation of the PKA signaling pathway is implicated in numerous diseases, making it a significant target for drug discovery. Accurate and efficient measurement of PKA activity is therefore essential for both basic research and therapeutic development.
This document provides detailed application notes and protocols for measuring PKA activity using (Trp4)-Kemptide, a fluorogenic peptide substrate. The intrinsic fluorescence of the tryptophan residue in this compound provides a sensitive and continuous method to monitor PKA-mediated phosphorylation, offering an alternative to traditional radioactive assays.
Principle of the Assay
The assay is based on the principle that the fluorescence properties of the this compound substrate change upon its phosphorylation by PKA. This compound is a synthetic peptide derived from the natural PKA substrate Kemptide, with a tryptophan residue strategically placed at position 4. The phosphorylation of a serine residue within the peptide by PKA leads to a conformational change that alters the microenvironment of the tryptophan residue, resulting in a detectable change in its fluorescence intensity. This change in fluorescence is directly proportional to the PKA activity, allowing for real-time monitoring of the enzymatic reaction. Phosphorylation of this compound has been reported to cause a 20% increase in the fluorescence of the peptide.
PKA Signaling Pathway
The activation of PKA is a key event in the G-protein coupled receptor (GPCR) signaling cascade. The pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a GPCR, leading to a conformational change and the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cAMP from ATP. Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits are then free to phosphorylate various downstream target proteins on serine or threonine residues, eliciting a cellular response.[1][2][3][4][5]
Caption: The cAMP-dependent Protein Kinase A (PKA) signaling pathway.
Experimental Protocols
Materials and Reagents
-
PKA Enzyme: Purified, active catalytic subunit of PKA.
-
This compound Substrate: Lyophilized peptide (Leu-Arg-Arg-Trp-Ser-Leu-Gly).
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
PKA Inhibitors (Optional): e.g., H-89, PKI (PKA inhibitor peptide).
-
Microplate Reader: Capable of fluorescence intensity measurements.
-
Low-volume, non-binding microplates: e.g., 384-well black plates.
Preparation of Reagents
-
This compound Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water. Adjust the pH to 7.0 if necessary. Aliquot and store at -20°C.
-
PKA Enzyme Stock Solution: Dilute the PKA enzyme in a suitable buffer (as recommended by the manufacturer) to a working concentration. Store on ice during the experiment.
-
Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature before use.
PKA Activity Assay Protocol
This protocol is a general guideline. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each experimental setup.
-
Reaction Setup:
-
In a 384-well black microplate, add the following components in order:
-
Assay Buffer
-
This compound substrate (to a final concentration in the range of its Km, if known, or typically 10-100 µM)
-
PKA enzyme (concentration should be optimized to ensure linear reaction kinetics)
-
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to a final concentration (e.g., 100 µM). The total reaction volume is typically 20-50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 30-60 minutes).
-
Excitation and Emission Wavelengths: For the tryptophan residue in this compound, the typical excitation wavelength is around 280-295 nm, and the emission is measured around 340-350 nm. These wavelengths should be optimized for the specific instrument and assay conditions.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction (the linear portion of the curve) is proportional to the PKA activity. Calculate the slope of this linear phase.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate and ATP.
-
Experimental Workflow
Caption: General workflow for the this compound based PKA activity assay.
Data Presentation
Table 1: Kinetic Parameters for PKA Substrates
This table provides a comparison of the Michaelis-Menten kinetic constants for the commonly used PKA substrate, Kemptide. The kinetic parameters for this compound are expected to be in a similar range.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Kemptide | 42.6 ± 2.4 | 19.0 ± 1.5 | 0.47 ± 0.05 | [1] |
| Kemptide | ~3-4 | Not Reported | Not Reported | [6] |
Table 2: IC₅₀ Values of Common PKA Inhibitors
This table lists the half-maximal inhibitory concentration (IC₅₀) values for well-known PKA inhibitors. These values can serve as a reference for inhibitor screening studies. It is important to note that these values were not specifically determined using the this compound assay and may vary depending on the assay conditions, particularly the ATP concentration.
| Inhibitor | IC₅₀ (nM) | Notes | Reference |
| H-89 | ~48 | ATP-competitive | [7] |
| Staurosporine | ~15 | Broad-spectrum kinase inhibitor | [2] |
| PKI (5-24) | ~2.3 | Highly specific peptide inhibitor | [8] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage. |
| Incorrect buffer composition (e.g., missing Mg²⁺) | Prepare fresh buffer and verify all components. | |
| Incorrect wavelength settings | Optimize excitation and emission wavelengths for this compound. | |
| High background fluorescence | Contaminated reagents | Use high-purity reagents and nuclease-free water. |
| Autofluorescence from the microplate | Use low-autofluorescence black microplates. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay on ice or at a lower temperature. |
Conclusion
The this compound-based fluorescence assay provides a sensitive, continuous, and non-radioactive method for measuring PKA activity. It is well-suited for high-throughput screening of PKA inhibitors and for studying the kinetics of PKA-mediated phosphorylation. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this powerful tool in their studies of the PKA signaling pathway.
References
- 1. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Kemptide (PKA) Peptide Substrate [promega.com]
- 7. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (Trp4)-Kemptide Phosphoprotein Phosphatase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation and dephosphorylation are fundamental mechanisms regulating a vast array of cellular processes. The dynamic interplay between protein kinases and phosphoprotein phosphatases (PPs) governs the activity of signaling pathways crucial for cell growth, differentiation, and metabolism. Dysregulation of these enzymes is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making them attractive targets for drug discovery.
Kemptide, a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a well-established and specific substrate for cAMP-dependent Protein Kinase A (PKA).[1] The variant, (Trp4)-Kemptide (Leu-Arg-Arg-Trp-Ser-Leu-Gly), is also utilized as a substrate for PKA and can be employed in assays for both PKA and the phosphatases that reverse its action.[2][3][4][5] Once phosphorylated on the serine residue by PKA, phospho-(Trp4)-Kemptide becomes an excellent substrate for assaying the activity of serine/threonine phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).
These application notes provide a comprehensive overview and detailed protocols for utilizing phospho-(Trp4)-Kemptide in phosphoprotein phosphatase assays. This tool is invaluable for screening phosphatase inhibitors, characterizing phosphatase activity in biological samples, and elucidating the role of specific phosphatases in signaling pathways.
Signaling Pathway Context: The cAMP/PKA Cascade and its Reversal
The this compound phosphoprotein phosphatase assay is intrinsically linked to the cyclic adenosine monophosphate (cAMP) signaling pathway. This pathway is a ubiquitous second messenger system that mediates cellular responses to a variety of extracellular stimuli.
References
- 1. Evaluation of kemptide, a synthetic serine-containing heptapeptide, as a phosphate acceptor for the estimation of cyclic AMP-dependent protein kinase activity in respiratory tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substrate peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound 80224-16-4 | MCE [medchemexpress.cn]
Application Notes and Protocols for High-Throughput Screening Using (Trp4)-Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trp4)-Kemptide, a synthetic peptide with the sequence Leu-Arg-Arg-Trp-Ser-Leu-Gly, is a specific substrate for cAMP-dependent Protein Kinase A (PKA). The inherent fluorescence of the tryptophan residue at position four provides a sensitive and continuous method to monitor PKA activity. Upon phosphorylation of the serine residue by PKA, a conformational change in the peptide leads to a detectable increase in fluorescence intensity. This characteristic makes this compound an ideal substrate for developing robust, non-radioactive, high-throughput screening (HTS) assays for the discovery of PKA inhibitors. These application notes provide detailed protocols and supporting data for the use of this compound in HTS campaigns.
Principle of the Assay
The fluorescence-based PKA assay using this compound is predicated on the change in the local environment of the tryptophan residue upon phosphorylation. In its unphosphorylated state, the peptide exhibits a basal level of fluorescence. When PKA catalyzes the transfer of a phosphate group from ATP to the serine residue of this compound, the resulting phosphopeptide undergoes a conformational shift. This alteration in the peptide's structure modifies the microenvironment of the adjacent tryptophan, causing an increase in its fluorescence quantum yield. This increase in fluorescence is directly proportional to the amount of phosphorylated substrate and thus reflects the enzymatic activity of PKA. This assay format is amenable to continuous monitoring of kinase activity and is well-suited for HTS in multi-well plate formats.
Data Presentation
Table 1: Biochemical Properties and Assay Parameters for this compound
| Parameter | Value | Reference |
| Sequence | Leu-Arg-Arg-Trp-Ser-Leu-Gly | [1] |
| Molecular Weight | 887.05 g/mol | [1] |
| Excitation Wavelength | ~280 nm | |
| Emission Wavelength | ~350 nm | |
| Typical Substrate Concentration | 10-50 µM | |
| Typical ATP Concentration | 10-100 µM | |
| Assay Format | 384-well, black, low-volume | |
| Assay Readout | Fluorescence Intensity |
Table 2: PKA Kinetic Parameters with Kemptide Substrates
| Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) | Reference |
| S-Kemptide (LRRASLG) | 13.5 ± 1.2 | 27.6 ± 0.7 | 2.0 x 106 | [2] |
| T-Kemptide (LRRATLG) | 358 ± 65 | 0.4 ± 0.04 | 1.1 x 103 | [2] |
Table 3: Performance Metrics for a this compound Based HTS Assay
| Parameter | Value | Interpretation | Reference |
| Z'-Factor | 0.7 - 0.9 | Excellent assay quality suitable for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. | [1][3][4] |
| Signal-to-Background Ratio | > 3 | A clear window to distinguish between active and inactive wells. | |
| Intra-assay Variation (%CV) | < 10% | Good reproducibility within a single assay plate. | [5] |
| Inter-assay Variation (%CV) | < 15% | Good reproducibility between different assay plates and days. | [5] |
Table 4: IC50 Values of Known PKA Inhibitors Determined Using a Kemptide-Based Fluorescence Assay
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| H-89 | 40 | Fluorescence Resonance Energy Transfer (FRET) | [6] |
| Staurosporine | 5 - 15 | Fluorescence Polarization | |
| KT5720 | 50 - 100 | Fluorescence Intensity |
Experimental Protocols
Protocol 1: PKA Activity Assay for High-Throughput Screening
This protocol describes a generic fluorescence intensity-based assay in a 384-well format suitable for automated HTS.
Materials and Reagents:
-
This compound substrate
-
Recombinant human PKA catalytic subunit
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
Stop Solution: 100 mM EDTA
-
Test compounds (dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, black, low-volume assay plates
-
Multimode plate reader with fluorescence intensity detection capabilities
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Prepare a 2X PKA enzyme solution in assay buffer. The final concentration of PKA should be empirically determined to yield a robust signal within the linear range of the assay.
-
-
Substrate and ATP Mix Preparation:
-
Prepare a 2X substrate/ATP solution in assay buffer containing this compound and ATP at twice their final desired concentrations.
-
-
Assay Reaction:
-
Add 10 µL of the 2X PKA enzyme solution to each well of the compound plate.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 20 µL.
-
-
Signal Detection:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm using a plate reader. For kinetic assays, readings can be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor for each plate to assess the quality of the screen.[1][3][4]
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides an alternative, more advanced HTS method with improved signal-to-noise ratios.
Materials and Reagents:
-
Biotinylated-(Trp4)-Kemptide substrate
-
Europium-labeled anti-phospho-Kemptide antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
Recombinant human PKA catalytic subunit
-
ATP
-
TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Stop/Detection Solution: TR-FRET Assay Buffer containing EDTA, Europium-labeled antibody, and Streptavidin-APC.
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into a 384-well plate.
-
-
Kinase Reaction:
-
Add 5 µL of 2X PKA enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Add 5 µL of 2X Biotinylated-(Trp4)-Kemptide/ATP solution to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of Stop/Detection Solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Determine percent inhibition and IC₅₀ values as described in Protocol 1.
-
Mandatory Visualizations
Caption: The cAMP/PKA signaling pathway initiated by an extracellular ligand.
Caption: A generic workflow for high-throughput screening of kinase inhibitors.
Caption: Logical relationship between PKA activity, inhibition, and fluorescence signal.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated high throughput screening for serine kinase inhibitors using a LEADseeker scintillation proximity assay in the 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Polarization Assay with (Trp4)-Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a key role in various physiological processes. Its dysregulation is implicated in numerous diseases, making it a significant target for drug discovery. The fluorescence polarization (FP) assay is a powerful high-throughput screening (HTS) technique for identifying and characterizing enzyme inhibitors. This document provides a detailed protocol for a competitive FP-based assay to measure the activity of PKA using a tryptophan-modified Kemptide peptide, (Trp4)-Kemptide, as a substrate. This assay is suitable for screening compound libraries to identify novel PKA inhibitors.
The assay principle relies on the competition between the phosphorylated this compound, generated by PKA, and a fluorescently labeled phospho-(Trp4)-Kemptide tracer for binding to a specific anti-phospho-Kemptide antibody. When the fluorescent tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high FP signal. As PKA phosphorylates the unlabeled this compound, the resulting phosphopeptide displaces the fluorescent tracer from the antibody. The unbound tracer tumbles more rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the PKA activity.
PKA Signaling Pathway
The diagram below illustrates the canonical cyclic AMP (cAMP) signaling pathway leading to the activation of PKA and the subsequent phosphorylation of a substrate, such as Kemptide.
Real-Time Monitoring of Protein Kinase A Activity Using the Fluorogenic Substrate, (Trp4)-Kemptide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a multitude of physiological processes, including metabolism, gene transcription, and cell growth and differentiation. The dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug discovery. Traditional methods for assaying PKA activity, such as those employing radioisotopes, present safety and disposal challenges. This document outlines a sensitive, non-radioactive, and continuous method for real-time monitoring of PKA activity using a tryptophan-containing synthetic peptide substrate, (Trp4)-Kemptide.
The assay is based on the principle that the intrinsic fluorescence of the tryptophan residue within the this compound sequence is altered upon phosphorylation of the adjacent serine residue by PKA. Specifically, phosphorylation of this compound results in a discernible increase in fluorescence intensity, allowing for the direct and real-time measurement of kinase activity. This label-free approach offers a significant advantage over methods requiring extrinsic fluorophores, which can sometimes interfere with enzyme-substrate interactions.
Principle of the Assay
This compound is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Trp-Ser-Leu-Gly. This sequence is a modification of the well-established PKA substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), where the alanine at position 4 is replaced with a tryptophan. The intrinsic fluorescence of tryptophan is highly sensitive to its local microenvironment. Upon the enzymatic transfer of a phosphate group from ATP to the serine residue by PKA, the local charge and conformation of the peptide are altered. This change in the microenvironment of the tryptophan residue leads to an increase in its fluorescence quantum yield. The rate of this fluorescence increase is directly proportional to the PKA activity, enabling continuous monitoring of the phosphorylation reaction. A study by Wright et al. demonstrated that phosphorylation of this compound leads to a 20% increase in the peptide's fluorescence[1].
Materials and Equipment
-
Reagents:
-
This compound (MW: 887.05 g/mol )[1]
-
Recombinant catalytic subunit of PKA
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
PKA inhibitors (e.g., H-89) for control experiments
-
Ultrapure water
-
-
Equipment:
-
Fluorometer or fluorescence plate reader capable of excitation at ~295 nm and emission detection at ~350 nm.
-
Temperature-controlled cuvette holder or plate reader.
-
Calibrated pipettes
-
Low-binding microcentrifuge tubes or microplates
-
Quantitative Data
The following tables summarize the key quantitative parameters for the this compound PKA assay.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Leu-Arg-Arg-Trp-Ser-Leu-Gly | [1] |
| Molecular Weight | 887.05 g/mol | [1] |
| Excitation Wavelength | ~295 nm | General Knowledge |
| Emission Wavelength | ~350 nm | General Knowledge |
Table 2: Kinetic Parameters for PKA-mediated Phosphorylation of Kemptide Analogs
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| LRRASLG (Kemptide) | 16.0 | 20.2 | |
| LARASLG | 4900.0 | 8.7 | |
| LRAASLG | 6300.0 | 5.3 | |
| LKRASLG | 1400.0 | 17.1 | |
| LRKASLG | 260.0 | 16.9 | |
| RRASLG | 26.0 | 17.9 | |
| LRRASL | 57.0 | 18.1 |
Note: The kinetic constants for this compound are not explicitly available in the searched literature. The data for the parent Kemptide and its analogs are provided for comparative purposes. It is recommended to determine these constants empirically under specific experimental conditions.
Table 3: Fluorescence Properties
| Parameter | Value | Reference |
| Fluorescence Increase upon Phosphorylation | ~20% | [1] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of PKA Activity
This protocol describes a continuous assay to monitor PKA activity by measuring the increase in tryptophan fluorescence of this compound.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.
-
This compound Stock Solution: Dissolve this compound in ultrapure water to a final concentration of 1 mM. Store in aliquots at -20°C.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in ultrapure water. Adjust the pH to 7.0. Store in aliquots at -20°C.
-
PKA Enzyme Stock Solution: Dilute the PKA catalytic subunit in a suitable buffer (e.g., containing DTT for stability) to a working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Keep on ice.
-
-
Assay Procedure:
-
Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength of 350 nm. Set the temperature to 30°C.
-
In a quartz cuvette or a well of a microplate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
This compound to a final concentration of 50 µM.
-
ATP to a final concentration of 100 µM.
-
-
Allow the reaction mixture to equilibrate to 30°C for 5 minutes.
-
Initiate the reaction by adding the PKA enzyme to a final concentration of 1-10 nM.
-
Immediately start recording the fluorescence intensity over time for 10-30 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
The kinase activity can be expressed as the change in fluorescence units per unit of time.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
-
Assay Setup:
-
Prepare a series of reaction mixtures as described in Protocol 1, but vary the concentration of this compound (e.g., from 0.1 to 10 times the expected Km) while keeping the concentrations of PKA and ATP constant.
-
For each concentration of this compound, measure the initial reaction rate as described above.
-
-
Data Analysis:
-
Plot the initial reaction rates against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 3: Screening of PKA Inhibitors
-
Assay Setup:
-
Prepare reaction mixtures as described in Protocol 1, with the concentrations of this compound and ATP at their respective Km values (or a fixed concentration if Km is not determined).
-
Add varying concentrations of the test inhibitor to the reaction mixtures and pre-incubate with the PKA enzyme for 10-15 minutes before initiating the reaction with ATP.
-
Measure the initial reaction rates for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
PKA Signaling Pathway
Caption: The PKA signaling pathway is initiated by an extracellular signal, leading to the activation of PKA and subsequent phosphorylation of target proteins.
Experimental Workflow
Caption: The experimental workflow for the real-time monitoring of PKA activity using this compound.
Conclusion
The use of this compound provides a powerful tool for the real-time, continuous monitoring of PKA activity. This label-free, fluorescence-based assay is a safe and sensitive alternative to traditional radioactive methods. The detailed protocols provided herein can be readily adapted for various applications, including the determination of enzyme kinetics and high-throughput screening of potential PKA inhibitors, thereby facilitating research and drug development in the field of signal transduction.
References
Application Notes and Protocols: (Trp4)-Kemptide in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Trp4)-Kemptide is a synthetic heptapeptide, an analog of the well-characterized Protein Kinase A (PKA) substrate, Kemptide. The substitution of alanine with tryptophan at the fourth position confers fluorescent properties to the peptide, which are altered upon phosphorylation. This characteristic makes this compound a valuable tool for continuous, real-time monitoring of PKA activity in various experimental settings, including those relevant to neuroscience. PKA is a critical enzyme in numerous cellular signaling pathways in the nervous system, regulating processes such as synaptic plasticity, memory formation, and neurotransmitter release.[1][2] Therefore, assays that measure PKA activity are fundamental to understanding these neurological functions.
The sequence of this compound is Leu-Arg-Arg-Trp-Ser-Leu-Gly.[3][4] The phosphorylation of the serine residue by PKA results in a detectable change in the fluorescence of the tryptophan residue, providing a non-radioactive method to quantify enzyme kinetics.[4]
Key Applications in Neuroscience
The primary application of this compound in neuroscience is as a substrate in Protein Kinase A (PKA) activity assays. These assays are crucial for:
-
Investigating PKA's role in synaptic function: PKA plays a vital role in modulating synaptic transmission and plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[5] this compound-based assays can be used to screen for compounds that modulate PKA activity and, consequently, synaptic function.
-
Studying neurodegenerative diseases: Dysregulation of PKA signaling has been implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] PKA activity assays using this compound can help elucidate the pathological mechanisms and identify potential therapeutic targets.
-
Drug discovery and development: High-throughput screening of potential PKA inhibitors or activators is facilitated by fluorescent assays using substrates like this compound.[2] Such compounds have therapeutic potential for a range of neurological and psychiatric conditions.
-
Elucidating signaling pathways: PKA is a key component of the cAMP signaling pathway, which is central to neuronal function.[6] this compound assays are instrumental in dissecting the components and regulation of this pathway in different neuronal populations and subcellular compartments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Kemptide and its analogs as PKA substrates. While specific kinetic data for this compound is not widely published, the data for Kemptide provides a strong reference.
| Peptide | Parameter | Value | Enzyme Source | Notes |
| Kemptide | Km | 3-4 µM | Intact cultured cells | Demonstrates phosphorylation by extracellular PKA.[7] |
| Kemptide | Km | 16 µM | cAMP-dependent protein kinase | A commonly cited Km value.[8] |
| f-Kemptide | Intra-assay variation | 5.6 ± 0.8% | Epithelial cell homogenates | Shows reproducibility of a fluorescent Kemptide assay.[9] |
| f-Kemptide | Inter-assay variation | 14.3 ± 2.6% | Epithelial cell homogenates | Shows reproducibility of a fluorescent Kemptide assay.[9] |
| S-Kemptide | kcat/KM | >100-fold higher than T-Kemptide | PKA Cα | Demonstrates PKA's preference for serine over threonine substrates.[10] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per second. f-Kemptide refers to fluorescently-labeled Kemptide. S-Kemptide and T-Kemptide refer to Kemptide with serine and threonine at the phosphorylation site, respectively.
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay Using this compound
This protocol describes a generalized method for measuring PKA activity in vitro using this compound and monitoring the change in fluorescence.
Materials:
-
Purified, active PKA catalytic subunit
-
This compound
-
PKA Kinase Buffer: 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT[11]
-
ATP solution
-
PKA inhibitor (e.g., H-89, PKI) for control experiments
-
Fluorometer or fluorescence plate reader
-
384-well, low-volume plates[11]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare a stock solution of ATP in sterile water.
-
Dilute the PKA enzyme in PKA Kinase Buffer to the desired working concentration.
-
-
Set up the Reaction:
-
In a 384-well plate, add the following components in order:
-
PKA Kinase Buffer
-
This compound to a final concentration in the range of its Km.
-
Test compound or vehicle control. For a negative control, add a PKA inhibitor.
-
PKA enzyme.
-
-
-
Initiate the Reaction:
-
Initiate the phosphorylation reaction by adding ATP to a final concentration of approximately 10-100 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for tryptophan (typically ~280 nm excitation and ~350 nm emission).
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the PKA activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve.
-
Compare the velocities of reactions with and without test compounds or inhibitors to determine their effect on PKA activity.
-
Visualizations
PKA Signaling Pathway in a Neuron
Caption: PKA signaling pathway in a typical neuron.
Experimental Workflow for PKA Activity Assay
Caption: Workflow for a this compound PKA assay.
References
- 1. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. [Trp4]-Kemptide - Elabscience® [elabscience.com]
- 4. peptide.com [peptide.com]
- 5. Subcellular dynamics of type II PKA in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] [Physiopathology of cAMP/PKA signaling in neurons]. | Semantic Scholar [semanticscholar.org]
- 7. apexbt.com [apexbt.com]
- 8. genscript.com [genscript.com]
- 9. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Trp4)-Kemptide Fluorescence Signal
Welcome to the technical support center for optimizing (Trp4)-Kemptide fluorescence signal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
PKA Signaling Pathway
The following diagram illustrates the canonical cAMP-dependent Protein Kinase A (PKA) signaling pathway, where this compound serves as a specific substrate for PKA.
Experimental Workflow for this compound PKA Assay
This diagram outlines a typical workflow for a Protein Kinase A (PKA) activity assay using this compound as a fluorescent substrate.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues encountered during this compound fluorescence assays.
Logical Relationship for Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence assays?
A1: this compound, also known as Chocktide, is a synthetic peptide substrate for cAMP-dependent protein kinase (PKA).[1] It contains a tryptophan residue which has intrinsic fluorescence. The fluorescence intensity of the tryptophan changes upon phosphorylation of a nearby serine residue, providing a sensitive method to measure the activity of PKA and other kinases.[1] This non-radioactive assay format is a safer and often more convenient alternative to traditional radioisotope-based assays.[2][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The intrinsic fluorescence of the tryptophan residue in this compound is typically excited at a wavelength of around 280 nm, with the emission maximum observed at approximately 350 nm in aqueous solutions.[4] It is recommended to perform a wavelength scan on your specific instrument to determine the optimal settings for your assay conditions.
Q3: How does phosphorylation of this compound affect its fluorescence signal?
A3: Phosphorylation of the serine residue in the Kemptide sequence can lead to a change in the local environment of the tryptophan residue. This change in the microenvironment alters the fluorescence properties of the tryptophan, often resulting in a change in fluorescence intensity.[1] The direction and magnitude of this change (increase or decrease) can depend on the specific assay conditions.
Q4: What are the key components of a this compound fluorescence assay buffer?
A4: A typical assay buffer for a PKA kinase assay using this compound includes a buffering agent (e.g., Tris-HCl or HEPES) to maintain a stable pH (typically around 7.4), MgCl2 as a cofactor for the kinase, and ATP as the phosphate donor. Other components may include a reducing agent like DTT to maintain enzyme activity and a bovine serum albumin (BSA) to prevent non-specific binding of the enzyme to surfaces.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Inactive PKA Enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a known positive control substrate. |
| Degraded this compound or ATP | - Store peptide and ATP solutions in aliquots at -20°C or -80°C. - Prepare fresh solutions for each experiment. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths are set correctly for tryptophan fluorescence (~280 nm excitation, ~350 nm emission). - Optimize the gain setting on the fluorescence plate reader to maximize signal-to-noise. |
| Fluorescence Quenching | - Check for the presence of known quenchers in your assay buffer or test compounds.[5][6] - Some buffers or high concentrations of certain salts can quench tryptophan fluorescence. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents or Buffers | - Use high-purity water and reagents. - Prepare fresh buffers and filter them if necessary. |
| Autofluorescent Test Compounds | - Screen test compounds for intrinsic fluorescence at the assay wavelengths before performing the kinase assay. - If a compound is fluorescent, consider using a different assay format or a fluorescent tag with a different spectral profile. |
| Dirty or Scratched Microplates | - Use new, high-quality, non-binding black microplates for fluorescence assays. - Inspect plates for any defects before use. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing of all components in the well. |
| Inconsistent Incubation Times or Temperatures | - Use a temperature-controlled plate reader or incubator. - Ensure all wells are incubated for the same amount of time. |
| Reagent Instability | - Keep reagents on ice during assay setup. - Prepare master mixes to minimize variability in reagent concentrations between wells. |
Experimental Protocols
Detailed Protocol for this compound PKA Fluorescence Assay
This protocol provides a general framework for measuring PKA activity. Optimal concentrations of PKA, this compound, and ATP should be determined empirically.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
This compound Stock Solution: Dissolve lyophilized this compound in sterile water to a final concentration of 1 mM. Aliquot and store at -20°C.
-
PKA Stock Solution: Dilute PKA to a working concentration in Assay Buffer. The optimal concentration should be determined by titration to achieve a linear reaction rate for the desired assay duration.
-
ATP Stock Solution: Prepare a 10 mM ATP solution in sterile water. Aliquot and store at -20°C.
2. Assay Procedure:
-
In a 96-well or 384-well black plate, add the following components in order:
-
Assay Buffer
-
PKA enzyme solution (or buffer for no-enzyme control)
-
Test compound or vehicle (e.g., DMSO)
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of this compound and ATP to each well. The final concentration of this compound is typically in the range of 10-100 µM, and ATP is around 100 µM.
-
Immediately start monitoring the fluorescence intensity (Excitation: 280 nm, Emission: 350 nm) in a kinetic mode for 30-60 minutes at 30°C. Alternatively, for an endpoint assay, stop the reaction after a defined time by adding a stop solution (e.g., 50 mM EDTA).
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Determine the initial reaction velocity (slope of the linear portion of the kinetic curve).
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound assays.
Table 1: Kinetic Parameters for PKA Substrates
| Substrate | Km (µM) | Vmax (relative) | Reference |
| Kemptide | 3-4 | - | [7] |
| This compound | Similar to Kemptide | - | Assumed similar kinetics |
| Fluorescein-Kemptide | Similar to Kemptide | - | [2] |
Table 2: Factors Influencing Tryptophan Fluorescence
| Factor | Effect on Fluorescence | Notes |
| pH | Can significantly alter intensity.[5][6] | Optimal pH should be determined for each assay, typically between 7.0 and 8.0 for PKA. |
| Buffer Components | Some ions can act as quenchers. | Avoid high concentrations of salts known to quench tryptophan fluorescence (e.g., iodide, cesium). |
| ATP Concentration | High ATP can compete with some inhibitors.[8] | Use ATP at a concentration close to its Km for PKA to accurately determine inhibitor potency. |
| DMSO Concentration | Generally tolerated up to 1-2%. | Higher concentrations can affect enzyme activity and fluorescence. A DMSO tolerance curve should be generated for the specific assay.[9] |
Table 3: IC50 Values of Common PKA Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| H-89 | 40 | FRET-based assay with a chromophore-labeled peptide. | [10] |
| PKI (Protein Kinase Inhibitor peptide) | Potent and specific | Acts as a competitive inhibitor for the active PKA catalytic subunit. | [11] |
Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.[8] The values presented here are for reference and may differ in a this compound based assay.
References
- 1. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. fluorescence-studies-with-tryptophyl-peptides - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
high background fluorescence in (Trp4)-Kemptide assay
This guide provides troubleshooting strategies and frequently asked questions to address the common issue of high background fluorescence in (Trp4)-Kemptide kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence, or noise, is unwanted signal that can obscure the true signal from your kinase activity.[1] It can originate from several sources, which can be broadly categorized as:
-
Reagent-Related: This includes intrinsic fluorescence from buffers, unbound fluorescent substrates, or contaminants.[1][2] Slow decomposition or oxidation of the fluorophore on the peptide can also contribute.[3]
-
Sample-Related: Autofluorescence is inherent fluorescence from biological components within the sample itself, such as cell lysates.[1][4]
-
Instrument and Labware-Related: The microplates used for the assay (especially plastic-bottom plates) can be a significant source of fluorescence.[1] Instrument noise from the detector or light source can also add to the background.[1]
-
Assay Principle-Related: Phenomena like the inner filter effect, which occurs at high substrate concentrations, can distort fluorescent readings.[5][6]
Q2: How can I determine if my assay reagents are the source of the high background?
A systematic approach using control wells is the most effective way to pinpoint the source of background fluorescence. You should prepare and measure the fluorescence of several control reactions that sequentially omit key components.
-
Buffer Only: Measures the intrinsic fluorescence of your buffer and the microplate.
-
Buffer + ATP: Checks for fluorescence from your ATP stock.
-
Buffer + Kinase: Checks for contaminants in the enzyme preparation.
-
Buffer + this compound Substrate: This is a critical control. A high signal here points to issues with the substrate itself, such as degradation or excessive concentration.[3]
By comparing the fluorescence values of these controls, you can identify the specific reagent contributing to the high background.
Q3: My background fluorescence is high even in the control well with only the this compound substrate and buffer. What's wrong?
This strongly suggests an issue with the substrate peptide or the buffer components.
-
Substrate Degradation: The fluorophore on the peptide may be slowly decomposing due to chemical reaction or oxidation.[3] Ensure you are using high-grade chemicals and consider degassing your solvents to minimize oxidation.[3] Store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C and protected from light.
-
Buffer Autofluorescence: Some common buffer components or additives can be inherently fluorescent.[7] Prepare fresh buffer with high-purity water and reagents.
-
Contamination: Ensure all reagents and solutions are free from fluorescent contaminants.
Q4: Could the concentration of the this compound substrate itself be causing the high background?
Yes, an excessively high concentration of the fluorescent peptide can lead to a phenomenon known as the Inner Filter Effect (IFE) .[5]
-
Primary IFE: Occurs when molecules at the surface of the well absorb so much excitation light that they prevent light from reaching molecules in the center of the well. This leads to a lower-than-expected fluorescence signal.[5]
-
Secondary IFE: Occurs when emitted fluorescence is re-absorbed by other substrate molecules before it can reach the detector.[5]
Both effects can lead to non-linear and inaccurate readings. It is crucial to determine the optimal substrate concentration through titration.[1]
Q5: What instrument settings and labware choices can help minimize background fluorescence?
-
Labware: Avoid using standard polystyrene cell culture plates, which are known to fluoresce brightly.[1] Whenever possible, use black-walled, clear-bottom, or glass-bottom microplates designed for fluorescence assays to reduce well-to-well crosstalk and background.
-
Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are set correctly for the this compound fluorophore. Adjust the gain settings to maximize the signal-to-background ratio without saturating the detector.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions to mitigate high background fluorescence.
| Problem | Potential Cause | Suggested Solution |
| High Signal in "Buffer Only" Well | Autofluorescent buffer components or contaminated water.[1][7] | Prepare fresh buffers using high-purity (e.g., Milli-Q) water and analytical grade reagents. Test individual buffer components for fluorescence. |
| Fluorescent microplate.[1] | Switch to non-binding, black-walled, or glass-bottom plates designed for fluorescence assays. | |
| High Signal in "Substrate Only" Well | This compound substrate is degraded or oxidized.[3] | Purchase fresh substrate. Store stock solutions in small aliquots at -20°C or below, protected from light and freeze-thaw cycles. |
| Substrate concentration is too high, causing inner filter effect.[5][6] | Perform a substrate titration to find the optimal concentration that yields a robust signal without causing quenching. | |
| High Signal in "Enzyme Only" Well | Contaminating fluorescent molecules in the kinase preparation. | Re-purify the kinase. If using a commercial source, contact the vendor. Include a "no enzyme" control in all experiments to subtract this background. |
| Gradual Increase in Fluorescence in "No Enzyme" Control Over Time | Slow, non-enzymatic degradation of the substrate.[3] | Incubate reactions in the dark to prevent photobleaching and degradation.[3] Ensure buffer pH is stable. |
| High Variability Between Replicates | Pipetting errors or inconsistent mixing. | Prepare a master mix of reagents for all wells to minimize pipetting variability.[8] Ensure thorough but gentle mixing. |
| Aggregated proteins in the sample causing light scatter.[7] | Centrifuge the kinase preparation before use to pellet any aggregates. |
Visualizations and Workflows
This compound Assay Workflow
Caption: A standard workflow for a this compound kinase assay.
Troubleshooting Logic Flowchart
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. researchgate.net [researchgate.net]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. goldbio.com [goldbio.com]
Technical Support Center: (Trp4)-Kemptide Assays
Welcome to the technical support center for (Trp4)-Kemptide, a valuable tool for researchers and professionals in drug development and scientific research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving this tryptophan-containing peptide, with a special focus on preventing photobleaching.
Troubleshooting Guides
Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)
You observe a significant decrease in the fluorescence intensity of your this compound sample during the course of your experiment, compromising data quality and reproducibility.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Excessive Light Exposure | Reduce the intensity and duration of light exposure. | 1. Minimize Excitation Light Intensity: Use the lowest possible intensity setting on your fluorescence microscope or plate reader that still provides an adequate signal-to-noise ratio. 2. Reduce Exposure Time: Use the shortest possible exposure time for image acquisition or data collection. 3. Limit Sample Illumination: Only illuminate the sample when actively acquiring data. Use the shutter to block the light path at all other times. |
| Presence of Molecular Oxygen | Deoxygenate your buffers and solutions. | 1. Buffer Preparation: Prepare all buffers using deionized water that has been degassed by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. 2. Enzymatic Oxygen Scavengers: For live-cell imaging or prolonged experiments, consider adding an oxygen scavenger system to your media, such as glucose oxidase and catalase. |
| Lack of Photostabilizing Agents | Incorporate antifade reagents or antioxidants into your sample preparation. | 1. Fixed Samples: For fixed samples, use a commercially available antifade mounting medium. 2. Aqueous Solutions: For solution-based assays, add antioxidants like ascorbic acid (0.1-1 mM) or Trolox (a water-soluble vitamin E analog) to the reaction buffer.[1] |
Problem 2: Low Initial Fluorescence Signal
The initial fluorescence intensity of your this compound is lower than expected, making it difficult to obtain reliable measurements.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Suboptimal Excitation/Emission Wavelengths | Ensure your instrument is set to the correct wavelengths for tryptophan. | 1. Wavelength Settings: Set the excitation wavelength to approximately 280 nm and the emission wavelength to around 350 nm.[2] Note that the optimal emission wavelength can be influenced by the local environment of the tryptophan residue. |
| Quenching by Buffer Components | Identify and remove quenching agents from your buffer. | 1. Buffer Composition Review: Avoid using buffers containing components known to quench tryptophan fluorescence, such as high concentrations of iodide or cesium ions. 2. Test Alternative Buffers: If quenching is suspected, test a simpler buffer system (e.g., phosphate-buffered saline) to see if the signal improves. |
| Incorrect Peptide Concentration | Verify the concentration of your this compound stock solution. | 1. Spectrophotometric Quantification: Measure the absorbance of your stock solution at 280 nm. The extinction coefficient of tryptophan at 280 nm is approximately 5,500 M⁻¹cm⁻¹. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for this compound?
A1: The primary mechanism of photobleaching for the tryptophan residue in this compound involves the photo-oxidation of the indole ring upon absorption of UV light. This process is often mediated by reactive oxygen species (ROS) and can lead to irreversible covalent modifications, resulting in a loss of fluorescence.
Q2: How does the local environment affect the photostability of this compound?
A2: The immediate chemical environment around the tryptophan residue can significantly influence its photostability. Factors such as solvent polarity, pH, and the presence of quenching molecules can either accelerate or mitigate photobleaching. For instance, a more hydrophobic environment can sometimes offer protection from aqueous quenchers.
Q3: Can I use antifade reagents designed for other fluorophores with this compound?
A3: While many antifade reagents are broadly effective, their efficiency can vary between different fluorophores. Reagents that act as free radical scavengers, such as ascorbic acid and Trolox, are generally suitable for protecting tryptophan fluorescence.[1] However, it is always recommended to empirically test the compatibility and effectiveness of an antifade reagent with your specific experimental setup.
Q4: Are there any alternatives to using this compound if photobleaching is a persistent issue?
A4: If photobleaching of this compound remains a significant problem despite troubleshooting, you might consider using a Kemptide peptide labeled with a more photostable synthetic fluorophore. However, be aware that the presence of a different fluorophore may alter the peptide's interaction with the kinase and could introduce other experimental artifacts.
Data Presentation
Table 1: Comparison of Photostability and Spectroscopic Properties
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (in water) | Relative Photostability |
| Tryptophan | ~280 | ~350 | ~0.13 | Low |
| Fluorescein | ~494 | ~518 | ~0.92 | Moderate |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | High |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | Moderate to High |
Note: Relative photostability is a general comparison and can be influenced by the specific experimental conditions.
Experimental Protocols
Protocol: In Vitro PKA Kinase Assay using this compound
This protocol outlines a basic procedure for measuring the activity of cAMP-dependent Protein Kinase A (PKA) using this compound as a substrate. The assay is based on the change in the fluorescence properties of the tryptophan residue upon phosphorylation.
Materials:
-
Purified PKA enzyme
-
This compound substrate
-
ATP solution
-
PKA reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
PKA inhibitor (e.g., H-89) for control experiments
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the PKA reaction buffer, ATP, and this compound. The final concentrations should be optimized for your specific experiment (e.g., 100 µM ATP, 10 µM this compound).
-
Aliquot the master mix: Add the master mix to the wells of the 96-well plate.
-
Initiate the reaction: Add the purified PKA enzyme to the wells to start the kinase reaction. For control wells, add a PKA inhibitor or an equivalent volume of buffer.
-
Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).
-
Measure fluorescence: After incubation, measure the fluorescence intensity in each well using a plate reader with excitation at ~280 nm and emission at ~350 nm.
-
Data Analysis: Compare the fluorescence intensity of the wells with active PKA to the control wells to determine the extent of phosphorylation.
Visualizations
References
improving signal-to-noise ratio in (Trp4)-Kemptide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their (Trp4)-Kemptide kinase experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common cause of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio can stem from several factors, including high background signal, low enzyme activity, or suboptimal reagent concentrations. High background can be caused by non-specific binding of the detection antibody or substrate, while low enzyme activity might result from improper enzyme storage, suboptimal buffer conditions, or the presence of inhibitors in the sample.
Q2: How can I reduce high background in my assay?
High background can obscure the specific signal from your kinase of interest. Here are several strategies to mitigate it:
-
Optimize Blocking: Ensure adequate blocking of non-specific binding sites. If using an antibody-based detection method, consider increasing the concentration or incubation time of your blocking agent (e.g., BSA or non-fat dry milk).
-
Reduce Antibody/Substrate Concentration: High concentrations of detection antibodies or labeled substrates can lead to increased non-specific binding. Titrate these reagents to find the optimal concentration that provides a good signal without elevating the background.
-
Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound reagents.[1]
-
Detergent Choice: Including a mild detergent like Tween-20 (typically 0.05%) in your wash buffers can help reduce non-specific interactions.[2]
Q3: My signal is very low. What are the likely causes and how can I improve it?
A weak signal can be due to insufficient enzyme activity or suboptimal reaction conditions. Consider the following:
-
Enzyme Concentration: The concentration of the kinase is a critical factor. If the concentration is too low, the signal may be indistinguishable from the background. Conversely, excessively high concentrations can lead to rapid substrate depletion and non-linear reaction rates.[3][4] It is recommended to perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
ATP Concentration: ATP is a critical co-substrate for kinase reactions. The optimal ATP concentration is typically at or near the Km value for the specific kinase.[5][6] Using an ATP concentration that is too low can limit the reaction rate and reduce the signal.
-
Substrate Concentration: Ensure the this compound substrate concentration is not limiting. The concentration should ideally be around the Km value for the kinase to ensure efficient phosphorylation.
-
Reaction Time and Temperature: Incubate the reaction for a sufficient period to allow for product formation. Optimize the incubation time and temperature as recommended for your specific kinase. Assays are often linear for up to 30 minutes.[1]
Q4: Can the buffer composition affect my signal-to-noise ratio?
Yes, the buffer composition is crucial for optimal enzyme activity and assay performance. Key components to consider include:
-
pH: Most kinase assays are performed at a physiological pH between 7.0 and 8.0.[2]
-
Divalent Cations: Magnesium (Mg2+) is an essential cofactor for most kinases. The concentration of MgCl2 should be optimized, typically in the range of 5-10 mM.[7]
-
Reducing Agents: Dithiothreitol (DTT) is often included to maintain the kinase in an active, reduced state.[8]
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence enzyme activity and protein-protein interactions.[2]
Data Presentation
Table 1: Recommended Starting Concentrations for Key Reagents
| Reagent | Recommended Starting Concentration | Typical Range |
| This compound | Km value of the kinase | 10 - 100 µM |
| ATP | Km value of the kinase | 10 - 500 µM[1][8] |
| PKA Enzyme | Titrate for optimal signal | 25 - 100 ng/assay[1][8] |
| MgCl₂ | 10 mM | 5 - 20 mM |
| DTT | 1 mM | 0.5 - 2 mM |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background | Non-specific binding of reagents | Optimize blocking, titrate antibody/substrate, increase washing. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low Signal | Insufficient enzyme concentration | Perform an enzyme titration to find the optimal concentration. |
| Suboptimal ATP/substrate concentration | Use concentrations at or near the Km value for your kinase. | |
| Inactive enzyme | Ensure proper enzyme storage and handling. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and proper technique. |
| Incomplete mixing | Ensure thorough mixing of reagents in each well. |
Experimental Protocols
Protocol 1: Standard PKA Kinase Assay using this compound
This protocol is a general guideline for a radioactive filter-binding assay.
-
Prepare Assay Buffer: A typical 1X assay buffer consists of 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM DTT.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
10 µL of Assay Buffer
-
10 µL of Substrate Cocktail (containing this compound and any activators like cAMP)
-
10 µL of the test compound or vehicle control
-
10 µL of PKA enzyme solution (25-100 ng)[1]
-
-
Initiate Reaction: Start the reaction by adding 10 µL of a Magnesium/ATP cocktail containing [γ-³²P]ATP.[1][8] The final ATP concentration should be at the Km of the kinase.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes with gentle shaking.[1][8]
-
Stop Reaction & Spot: Stop the reaction by spotting a 25 µL aliquot onto a P81 phosphocellulose paper square.[1][8]
-
Washing: Wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.[1][8]
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[1][8]
Mandatory Visualizations
Caption: A generalized workflow for performing a this compound kinase assay.
Caption: A decision tree for troubleshooting a low signal-to-noise ratio.
Caption: Overview of the cAMP-dependent Protein Kinase A (PKA) signaling cascade.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: (Trp4)-Kemptide Assays & Inner Filter Effect Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Trp4)-Kemptide in fluorescence-based assays. The primary focus is on identifying and correcting for the inner filter effect (IFE), a common phenomenon that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my this compound assay?
A1: The inner filter effect is an optical artifact that causes a reduction in the measured fluorescence intensity.[1] It is not a type of fluorescence quenching, which involves molecular interactions. IFE occurs in two ways:
-
Primary IFE: When a substance in the sample absorbs the excitation light, it reduces the light available to excite the this compound, leading to lower than expected fluorescence.
-
Secondary IFE: When a substance in the sample absorbs the light emitted by the this compound, it reduces the amount of fluorescence that reaches the detector.
In a this compound assay, any component that absorbs light at the excitation wavelength (around 280 nm for tryptophan) or the emission wavelength (around 350 nm) can cause IFE. This can lead to an underestimation of the true fluorescence signal and potentially incorrect interpretation of enzyme kinetics or binding affinities.
Q2: What are the main components in my this compound assay that can cause the Inner Filter Effect?
A2: Several components in a typical this compound kinase assay can contribute to the inner filter effect:
-
This compound: The peptide itself has a tryptophan residue which absorbs strongly at the excitation wavelength (around 280 nm). At high concentrations, this can lead to primary IFE.
-
ATP and ADP: Both adenosine triphosphate (ATP) and its product adenosine diphosphate (ADP) have a maximum absorbance around 259 nm.[2] While their absorbance at 280 nm is lower, at the high concentrations often used in kinase assays (µM to mM range), they can significantly contribute to the primary IFE.[3][4]
-
Kinase Inhibitors: Many small molecule inhibitors are aromatic compounds and can absorb UV light in the same region as the excitation and emission wavelengths of tryptophan, contributing to both primary and secondary IFE.
-
Other buffer components: While less common, some buffer components or additives could potentially absorb in the UV range.
Q3: How can I determine if the Inner Filter Effect is impacting my results?
A3: A key indicator of IFE is a non-linear relationship between fluorescence intensity and the concentration of this compound. If you create a standard curve of fluorescence versus peptide concentration, a deviation from linearity at higher concentrations suggests the presence of IFE. As a general rule of thumb, the inner filter effect becomes significant when the total absorbance of the sample at the excitation or emission wavelength is greater than 0.1.[1]
Q4: What are the common methods to correct for the Inner Filter Effect?
A4: There are two primary approaches to address the inner filter effect:
-
Dilution: The simplest method is to dilute your sample until the total absorbance is below 0.1. However, this may not always be feasible, especially when working with low-activity enzymes or when specific concentrations are required for kinetic studies.
-
Mathematical Correction: A widely used method involves correcting the observed fluorescence intensity using the absorbance of the sample at the excitation and emission wavelengths. The following formula is commonly applied:
F_corrected = F_observed * 10^((A_ex + A_em) / 2)
Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex is the absorbance of the sample at the excitation wavelength.
-
A_em is the absorbance of the sample at the emission wavelength.[5]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal | Inner Filter Effect: High concentrations of assay components (peptide, ATP, inhibitor) are absorbing the excitation and/or emission light. | 1. Measure the absorbance of your complete assay mixture at the excitation and emission wavelengths. 2. If the absorbance is > 0.1, apply the mathematical correction formula. 3. If possible, reduce the concentration of the absorbing species. |
| Incorrect instrument settings: Excitation and emission wavelengths are not optimal for this compound. | Set the excitation wavelength to ~280 nm and the emission wavelength to ~350 nm. Optimize the gain settings on your fluorometer. | |
| Enzyme inactivity: The kinase is not active, leading to no change in peptide fluorescence. | Verify the activity of your kinase with a positive control. Ensure proper storage and handling of the enzyme. | |
| High background fluorescence | Autofluorescence of assay components: The buffer, microplate, or other reagents may be fluorescent. | 1. Measure the fluorescence of a blank sample containing all components except the this compound. 2. Subtract the blank fluorescence from your sample readings. 3. Use non-binding, low-fluorescence microplates.[6] |
| Contamination: Fluorescent contaminants in your reagents or labware. | Use high-purity reagents and ensure thorough cleaning of all labware. | |
| Non-linear kinetics | Inner Filter Effect: The change in absorbance during the reaction (e.g., consumption of ATP and production of ADP) can cause a non-linear change in fluorescence. | 1. Measure the absorbance of the reaction at different time points. 2. Apply the IFE correction at each time point. 3. If the change in absorbance is significant, consider using a lower concentration of ATP if the assay window allows. |
| Substrate depletion: The this compound or ATP is being consumed rapidly. | Ensure that you are measuring the initial reaction velocity where less than 10-15% of the substrate has been consumed. | |
| Inconsistent results between wells/replicates | Pipetting errors: Inaccurate or inconsistent volumes of reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations: Inconsistent temperature across the microplate. | Allow all reagents and the microplate to equilibrate to the reaction temperature before starting the assay. Use a temperature-controlled plate reader. |
Experimental Protocols
Protocol 1: Determining the Molar Extinction Coefficient of this compound
Objective: To experimentally determine the molar extinction coefficient of this compound at its absorbance maximum (around 280 nm) for accurate concentration determination.
Materials:
-
Lyophilized this compound (Sequence: Leu-Arg-Arg-Trp-Ser-Leu-Gly)
-
High-purity water or appropriate buffer (e.g., 20 mM HEPES, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the peptide in a known volume of buffer to create a stock solution.
-
Prepare a series of dilutions of the stock solution.
-
Measure the absorbance of each dilution at 280 nm using the spectrophotometer.
-
Plot the absorbance at 280 nm versus the molar concentration of the peptide.
-
The slope of the linear portion of the curve represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).
Protocol 2: Correcting for the Inner Filter Effect in a this compound Kinase Assay
Objective: To apply a mathematical correction for the inner filter effect to obtain accurate fluorescence data in a this compound kinase assay.
Materials:
-
This compound
-
Protein Kinase A (PKA) or other relevant kinase
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[7]
-
Fluorescence microplate reader
-
UV-Vis microplate reader
Procedure:
-
Prepare Assay Solutions:
-
Measure Absorbance:
-
In a separate, parallel plate, or in the same plate if your instrument has this capability, measure the absorbance of the complete reaction mixture at the excitation wavelength (A_ex, ~280 nm) and the emission wavelength (A_em, ~350 nm).
-
-
Measure Fluorescence:
-
Initiate the kinase reaction by adding the enzyme to the reaction mixture.
-
Measure the fluorescence intensity (F_observed) at various time points using the fluorescence microplate reader (excitation ~280 nm, emission ~350 nm).
-
-
Apply the Correction:
-
For each time point, use the corresponding absorbance values (if they change over time) and the observed fluorescence to calculate the corrected fluorescence (F_corrected) using the formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
Quantitative Data Summary
The following tables provide estimated absorbance values for key components in a this compound assay and a hypothetical example of IFE correction.
Table 1: Estimated Molar Extinction Coefficients (ε) and Absorbance at 280 nm
| Component | Molar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹) | Typical Concentration (µM) | Estimated Absorbance (A₂₈₀) in a 1 cm path length |
| This compound | ~5500 (based on one tryptophan residue)[10] | 50 | 0.275 |
| ATP | ~15,400 at 260 nm (lower at 280 nm) | 100 | ~0.1-0.2 (estimated) |
| ADP | Similar to ATP | (Varies during reaction) | (Varies during reaction) |
Note: The absorbance of ATP and ADP at 280 nm is significantly lower than their peak at 259 nm, but can still be substantial at high concentrations.
Table 2: Example of Inner Filter Effect Correction
| Time (min) | Observed Fluorescence (RFU) | Total A₂₈₀ | Total A₃₅₀ | Correction Factor (10^((A₂₈₀ + A₃₅₀)/2)) | Corrected Fluorescence (RFU) |
| 0 | 10000 | 0.150 | 0.010 | 1.197 | 11970 |
| 5 | 12500 | 0.148 | 0.010 | 1.194 | 14925 |
| 10 | 14800 | 0.146 | 0.010 | 1.191 | 17627 |
| 15 | 16900 | 0.144 | 0.010 | 1.188 | 20077 |
| 20 | 18800 | 0.142 | 0.010 | 1.186 | 22297 |
This is a hypothetical example. The actual change in absorbance will depend on the specific reaction conditions.
Visualizations
Caption: Experimental workflow for correcting the inner filter effect in this compound assays.
Caption: Signaling pathway of a this compound kinase assay and points of interference by the inner filter effect.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Re: Does ATP interfere with the absorbance 280 value of a protein? [madsci.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.horiba.com [static.horiba.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - KG [thermofisher.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymobase.org [cymobase.org]
minimizing enzyme instability in (Trp4)-Kemptide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize enzyme instability in (Trp4)-Kemptide assays. The primary kinase that utilizes Kemptide and its analogs as a substrate is cAMP-dependent Protein Kinase A (PKA). Therefore, this guide focuses on ensuring the stability and optimal activity of PKA during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme is it a substrate for?
A1: this compound is a synthetic peptide analog of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) and is a specific substrate for the catalytic subunit of cAMP-dependent Protein Kinase A (PKA). PKA is a crucial serine/threonine kinase involved in numerous cellular signaling pathways.[1][2]
Q2: Why is my PKA enzyme losing activity?
A2: PKA instability can arise from several factors, including:
-
Improper Storage: Incorrect temperatures and repeated freeze-thaw cycles can denature the enzyme.
-
Proteolytic Degradation: Endogenous proteases in your sample can degrade PKA.
-
Phosphatase Activity: Phosphatases present in the sample can remove the phosphate group from the phosphorylated Kemptide, leading to an underestimation of PKA activity.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the presence or absence of essential cofactors and stabilizing agents can significantly impact enzyme stability and activity.
Q3: What are the ideal storage conditions for PKA?
A3: For long-term storage, PKA should be stored at -80°C. For short-term storage (days to weeks), 4°C may be acceptable, but it is crucial to include anti-microbial agents. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the enzyme into single-use volumes upon receipt.[3] The addition of cryoprotectants like glycerol (at a final concentration of 25-50%) can also help stabilize the enzyme during frozen storage at -20°C.
Q4: How many times can I freeze-thaw my PKA enzyme aliquot?
A4: It is strongly recommended to avoid any freeze-thaw cycles. Each cycle can lead to a significant loss of enzymatic activity. If you must re-freeze an aliquot, do so quickly in liquid nitrogen or a dry ice/ethanol bath. However, for quantitative and reproducible results, it is best to use a fresh aliquot for each experiment. Studies on other enzymes have shown that even a single freeze-thaw cycle can lead to a noticeable decrease in activity, with repeated cycles causing progressively more damage.[4][5]
Troubleshooting Guide
Issue 1: High Background Signal
Q: I am observing a high background signal in my this compound assay. What could be the cause and how can I fix it?
A: High background can obscure your results and make it difficult to determine true kinase activity. Here are the common causes and solutions:
| Potential Cause | Solution |
| Non-specific binding of ATP | Include a "no enzyme" control to determine the level of non-specific ATP binding to your substrate or plate. Subtract this value from your experimental wells. |
| Contaminating Kinase Activity | If using cell lysates or partially purified samples, other kinases may be present that can phosphorylate Kemptide. The use of a specific PKA inhibitor peptide in a control reaction can help determine the level of non-PKA-dependent phosphorylation.[6] |
| Endogenous Biotin (in biotin-based assays) | If you are using an assay that involves biotinylated substrates, endogenous biotin in your sample can lead to high background. Pre-incubate your sample with an avidin/biotin blocking solution.[7] |
| Impure Reagents | Ensure that your ATP, buffer components, and substrate are of high purity and free from contaminants that might interfere with the assay signal. |
Issue 2: Low or No Signal
Q: My assay is showing very low or no PKA activity. What are the possible reasons and troubleshooting steps?
A: A weak or absent signal can be frustrating. This troubleshooting table will help you identify and resolve the issue:
| Potential Cause | Solution |
| Inactive PKA Enzyme | The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of PKA that has not been subjected to freeze-thaw cycles. Confirm the activity of a new batch of enzyme with a positive control. |
| Suboptimal Assay Conditions | Verify the pH and ionic strength of your kinase reaction buffer. PKA activity is dependent on Mg²⁺ ions, so ensure it is present at the optimal concentration (typically 5-10 mM). The optimal temperature for PKA activity is generally 30°C. |
| Presence of Inhibitors in the Sample | Your sample may contain endogenous PKA inhibitors or chemicals from your sample preparation that interfere with the enzyme's activity. Dilute your sample or use a purification step to remove potential inhibitors. |
| Degradation of Substrate or ATP | Ensure that your this compound and ATP stocks are not degraded. Prepare fresh solutions if there is any doubt. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of all components in your assay, including the enzyme, substrate, and ATP, to ensure they are at optimal levels for the assay. |
Data Presentation: Factors Affecting PKA Stability
While precise quantitative data for PKA activity loss can vary depending on the specific isoform, buffer composition, and initial enzyme concentration, the following table summarizes the general trends observed with factors known to cause enzyme instability.
| Condition | Observed Effect on PKA Activity | Recommendation |
| Repeated Freeze-Thaw Cycles (1-5 cycles) | Significant decrease in activity with each cycle. | Aliquot enzyme into single-use volumes to avoid freeze-thaw cycles. |
| Storage at 4°C (over several days) | Gradual loss of activity. | Recommended for short-term storage only (1-2 days). Include protease inhibitors and antimicrobial agents. |
| Storage at -20°C (without cryoprotectant) | Moderate stability, but susceptible to damage from ice crystal formation. | Add glycerol to a final concentration of 50% for improved stability. |
| Storage at -80°C | High stability, considered the optimal temperature for long-term storage. | Recommended for all long-term storage of PKA. |
| Absence of Protease Inhibitors in Lysates | Rapid degradation of PKA by endogenous proteases. | Always add a protease inhibitor cocktail to your lysis buffer. |
| Absence of Phosphatase Inhibitors | Dephosphorylation of the product, leading to an underestimation of kinase activity. | Include phosphatase inhibitors in your reaction buffer, especially when using cell or tissue lysates. |
Experimental Protocols
Key Experiment: Non-Radioactive In Vitro PKA Activity Assay using a Fluorescently Labeled this compound
This protocol is adapted from non-radioactive PKA assay methodologies and is designed to minimize enzyme instability.[1][2][6]
Materials:
-
Purified, active PKA catalytic subunit
-
Fluorescently labeled this compound substrate (e.g., FITC-Kemptide)
-
Kinase Reaction Buffer (5X): 100 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 5 mM ATP
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
PKA Inhibitor (for negative control, e.g., H-89 or a specific PKA inhibitor peptide)
-
Stop Solution: 100 mM EDTA
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1X Kinase Reaction Buffer by diluting the 5X stock with sterile, nuclease-free water. Add protease and phosphatase inhibitor cocktails to the 1X buffer immediately before use.
-
Prepare serial dilutions of your test compounds and the PKA inhibitor in the 1X Kinase Reaction Buffer.
-
-
Enzyme Preparation:
-
Thaw a single-use aliquot of PKA on ice.
-
Dilute the PKA to the desired final concentration in ice-cold 1X Kinase Reaction Buffer. Keep the diluted enzyme on ice until use.
-
-
Assay Setup:
-
Add 5 µL of your test compounds, PKA inhibitor (for negative control), or buffer (for positive control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PKA enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of 1X Kinase Reaction Buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
To start the reaction, add 10 µL of the fluorescently labeled this compound substrate to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 5 µL of Stop Solution (100 mM EDTA) to each well.
-
-
Detection:
-
Read the fluorescence intensity on a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Determine the percent inhibition for your test compounds by comparing their signal to the positive (no inhibitor) and negative (PKA inhibitor) controls.
-
Visualizations
Caption: Simplified PKA signaling pathway.
References
- 1. Fluram-Kemptide-Lys8 Non-radioactive Assay for Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
Validating (Trp4)-Kemptide as a Specific PKA Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Trp4)-Kemptide as a substrate for Protein Kinase A (PKA), benchmarked against the well-established PKA substrate, Kemptide. The information presented herein is intended to assist researchers in evaluating the utility of this compound for in vitro and in cell-based PKA assays. This guide includes a summary of available quantitative data, detailed experimental protocols for substrate validation, and visualizations of the relevant biological and experimental workflows.
Data Presentation: A Comparative Look at PKA Substrates
The substitution of Alanine at position 4 in Kemptide with Tryptophan in this compound introduces a bulky, aromatic side chain. This modification can influence the peptide's interaction with the PKA active site and its subsequent phosphorylation. A key experimental finding is that the phosphorylation of this compound results in a 20% increase in its intrinsic fluorescence, a property that can be leveraged for continuous, non-radioactive kinase assays.[1]
Below is a table summarizing the kinetic constants for Kemptide and other relevant PKA substrates to provide a framework for the future characterization of this compound.
| Substrate | Sequence | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 3-16[2][3] | 20.2 | 1.26 |
| This compound | Leu-Arg-Arg-Trp-Ser-Leu-Gly | Not available | Not available | Not available |
| Histone H1 | - | 1.9 | - | - |
| CREBtide | - | 75 | - | - |
Experimental Protocols for Substrate Validation
To validate this compound as a specific PKA substrate, a series of experiments should be conducted. These include determining its kinetic parameters, confirming its phosphorylation by PKA, and assessing its specificity.
Determination of Kinetic Parameters (Km and Vmax)
This experiment aims to quantify the efficiency with which PKA phosphorylates this compound.
Principle: By measuring the initial reaction velocity at various substrate concentrations, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), the rate at saturation, can be determined.
Protocol:
-
Reaction Setup: Prepare a series of reaction mixtures in a microplate format. Each reaction should contain:
-
PKA kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
A fixed, non-limiting concentration of ATP (e.g., 100 µM).
-
A fixed concentration of the catalytic subunit of PKA.
-
Varying concentrations of the this compound substrate.
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Measure the amount of product (phosphorylated this compound or ADP) formed. Several methods can be employed:
-
Radiolabeling: Use [γ-³²P]ATP and quantify the incorporation of ³²P into the peptide by scintillation counting after capturing the peptide on a phosphocellulose membrane.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Fluorescence-based Assay: Leverage the intrinsic fluorescence change of this compound upon phosphorylation. Monitor the increase in fluorescence over time using a fluorometer.
-
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Confirmation of Phosphorylation by PKA
This experiment verifies that PKA directly phosphorylates this compound.
Principle: Following a kinase reaction, the phosphorylated substrate can be detected using methods that differentiate it from the non-phosphorylated form, such as mobility shift assays or phospho-specific antibodies.
Protocol:
-
Kinase Reaction: Perform a kinase assay with PKA and this compound as described above. Include a negative control reaction without PKA.
-
Detection of Phosphorylation:
-
Kinase Mobility Shift Assay (KiMSA): If this compound is fluorescently labeled (e.g., with FITC), the phosphorylated and non-phosphorylated forms can be separated by agarose gel electrophoresis.[4] The phosphorylated peptide will migrate differently due to the added negative charge of the phosphate group. The bands can be visualized and quantified using a fluorescence imager.
-
Western Blotting: If a phospho-specific antibody that recognizes the phosphorylated motif in this compound is available, the reaction products can be analyzed by Western blotting.
-
Competitive Inhibition Assay for Specificity
This experiment assesses whether this compound phosphorylation is specifically catalyzed by PKA.
Principle: A known specific inhibitor of PKA should block the phosphorylation of this compound in a dose-dependent manner.
Protocol:
-
Reaction Setup: Set up kinase reactions as described for the determination of kinetic parameters, using a fixed concentration of this compound (ideally near its Km value).
-
Inhibitor Addition: Add a range of concentrations of a specific PKA inhibitor (e.g., H-89 or PKI). Include a control with no inhibitor.
-
Kinase Assay and Detection: Perform the kinase reaction and measure the product formation using one of the methods described above.
-
Data Analysis: Plot the percentage of PKA activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A potent inhibition by a specific PKA inhibitor would strongly support that this compound is a direct substrate.
Visualizing the Concepts
To better understand the context and methodologies, the following diagrams illustrate the PKA signaling pathway, a general workflow for validating a PKA substrate, and a logical diagram comparing substrate specificity.
References
(Trp4)-Kemptide vs. Kemptide: A Comparative Guide for Kinase Activity Assays
For researchers, scientists, and drug development professionals seeking the optimal substrate for Protein Kinase A (PKA) activity assays, this guide provides a detailed comparison of the traditional Kemptide peptide and its fluorescent analog, (Trp4)-Kemptide. This document outlines their respective performance characteristics, supported by experimental data and protocols, to facilitate an informed decision for your specific research needs.
Introduction
Kemptide, a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a widely recognized and utilized substrate for Protein Kinase A (PKA).[1][2][3][4] Its sequence mimics the phosphorylation site of pyruvate kinase, making it a highly specific target for PKA.[3] Assays using Kemptide have historically relied on radiometric methods involving the transfer of radiolabeled phosphate from ATP.[1][5]
This compound is an analog of Kemptide where the alanine at position 4 is replaced by a tryptophan. This substitution confers intrinsic fluorescence to the peptide, enabling non-radioactive, fluorescence-based kinase activity assays.[5][6] The phosphorylation of the serine residue in this compound leads to a detectable change in its fluorescent properties, providing a continuous, real-time measure of enzyme activity.[5][7]
Performance Comparison: this compound vs. Kemptide
The choice between this compound and Kemptide hinges on the specific requirements of the kinase assay, including the desired detection method, throughput, and sensitivity. While both are effective substrates for PKA, they offer distinct advantages and disadvantages.
Quantitative Data Summary
Direct side-by-side comparisons of the kinetic parameters for this compound and Kemptide under identical experimental conditions are not extensively reported in the literature. However, studies on fluorescently-labeled Kemptide analogs suggest that their kinetic properties are similar to the unlabeled peptide.[6] The following table summarizes the reported kinetic constants for Kemptide from various studies. It is important to note that these values can vary depending on the specific assay conditions (e.g., buffer composition, ATP concentration, and temperature).
| Substrate | Kinase | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (s-1µM-1) | Assay Method | Reference |
| Kemptide | PKA | 16 | 20.2 | 1.26 | Radiometric | [8] |
| Kemptide | PKA | 41 | 19.8 s-1 (kcat) | 0.48 | Luminescence-based | [8][9] |
| Kemptide | PKA | 3-4 | Not Reported | Not Reported | Radiometric | [10][11] |
| f-Kemptide | PKA | Similar to radiometric assay | Similar to radiometric assay | Similar to radiometric assay | Fluorescence-based | [6] |
Note: "f-Kemptide" refers to a fluorescently-labeled Kemptide. While not identical to this compound, this data suggests that the addition of a fluorophore does not drastically alter the peptide's interaction with PKA.[6]
Key Differences and Considerations
| Feature | This compound | Kemptide |
| Detection Method | Fluorescence (non-radioactive) | Primarily Radiometric (32P or 33P), also Luminescence or Colorimetric |
| Assay Format | Continuous, real-time monitoring | Endpoint or continuous (depending on method) |
| Safety | No radioactive materials | Requires handling and disposal of radioactive isotopes |
| Throughput | Amenable to high-throughput screening | Can be adapted for high-throughput, but may be more cumbersome |
| Sensitivity | Generally high, but can be affected by compound fluorescence | Very high sensitivity with radiometric detection |
| Cost | Potentially higher initial cost for fluorescent peptide | Lower peptide cost, but additional costs for radioisotopes and disposal |
Experimental Protocols
Below are representative protocols for conducting kinase activity assays using both Kemptide and a fluorescent peptide substrate like this compound. These can be adapted for a direct comparative study.
Radiometric Kinase Assay using Kemptide
This protocol is based on the principle of measuring the incorporation of 32P from [γ-32P]ATP into the Kemptide substrate.
Materials:
-
Purified Protein Kinase A (PKA)
-
Kemptide peptide substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, a specific concentration of Kemptide, and purified PKA.
-
Initiate the kinase reaction by adding a solution of ATP mixed with [γ-32P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated 32P using a scintillation counter.
-
Calculate the kinase activity based on the measured radioactivity and the specific activity of the [γ-32P]ATP.
Fluorescence-Based Kinase Assay using this compound
This protocol leverages the change in fluorescence of this compound upon phosphorylation.
Materials:
-
Purified Protein Kinase A (PKA)
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing kinase reaction buffer and a specific concentration of this compound.
-
Place the plate or cuvette in a fluorescence reader and record the baseline fluorescence. The excitation and emission wavelengths will be specific to the tryptophan fluorophore.
-
Initiate the kinase reaction by adding a solution of ATP and purified PKA.
-
Monitor the change in fluorescence intensity over time in real-time.
-
The initial rate of the reaction can be determined from the linear portion of the fluorescence change versus time plot.
-
Kinase activity is proportional to the rate of fluorescence change.
Visualizations
Protein Kinase A (PKA) Signaling Pathway
Caption: A simplified diagram of the Protein Kinase A (PKA) signaling pathway.
General Kinase Activity Assay Workflow
Caption: A generalized workflow for a typical in vitro kinase activity assay.
Conclusion
Both Kemptide and this compound are valuable tools for studying PKA activity. The traditional Kemptide peptide, often used in highly sensitive radiometric assays, remains a gold standard for detailed kinetic studies. In contrast, this compound offers a safer, non-radioactive alternative that is well-suited for continuous monitoring and high-throughput screening applications. The choice between these two substrates should be guided by the specific experimental goals, available instrumentation, and safety considerations of the research laboratory. For many modern drug discovery and cell signaling studies, the advantages of a fluorescence-based assay using substrates like this compound make it an increasingly popular and effective choice.
References
- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Crystallographic, kinetic, and calorimetric investigation of PKA interactions with L-type calcium channels and Rad GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
(Trp4)-Kemptide: A Highly Specific Substrate for PKA with Minimal Cross-Reactivity
(Trp4)-Kemptide, a synthetic peptide analog of Kemptide, is a widely utilized substrate for the specific measurement of cAMP-dependent protein kinase (PKA) activity. Its high affinity and specificity for PKA make it an invaluable tool for researchers in cell signaling and drug discovery. This guide provides a comparative analysis of the cross-reactivity of other kinases with this compound, supported by experimental data and protocols.
Kemptide and its analogs are designed to be optimal substrates for PKA, facilitating sensitive and accurate quantification of its enzymatic activity. While generally considered highly specific, the potential for cross-reactivity with other kinases, particularly within complex biological samples such as cell lysates, is a critical consideration for accurate data interpretation.
Comparison of Kinase Activity on Kemptide
Experimental evidence strongly indicates that Kemptide is predominantly phosphorylated by PKA. Studies have shown that in various tissue extracts, the cAMP-stimulated phosphorylation of Kemptide is exclusively attributed to PKA activity[1]. Furthermore, the use of specific PKA inhibitors has been demonstrated to completely abolish Kemptide phosphorylation, reinforcing its specificity[2].
| Kinase | Relative Activity on Kemptide | Reference |
| cAMP-dependent Protein Kinase (PKA) | High | [1][2] |
| Other Kinases (e.g., in tissue lysates) | Very Low / Negligible | [1][3] |
Note: This table is based on the high specificity of Kemptide for PKA as established in the cited literature. Specific quantitative data for this compound across a broad kinase panel is not currently available.
Experimental Protocols
To assess the cross-reactivity of various kinases with this compound, a standard in vitro kinase assay can be performed. This involves incubating the peptide substrate with individual purified kinases or cell lysates and measuring the incorporation of phosphate.
In Vitro Kinase Assay Protocol
1. Reagents and Materials:
-
This compound peptide substrate
-
Purified kinases of interest
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled) or ATP and a suitable detection system (e.g., ADP-Glo™ Kinase Assay)
-
P81 phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or luminescence reader
-
Phosphoric acid (for washing)
-
PKA inhibitor (e.g., H-89) as a control
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, this compound, and the kinase to be tested.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection reagent.
-
As a control, perform a parallel reaction in the presence of a specific PKA inhibitor to confirm that any observed activity is not due to endogenous PKA contamination.
Visualizing the Experimental Workflow and Signaling Context
To better understand the experimental process and the biological context of PKA signaling, the following diagrams are provided.
References
- 1. Evaluation of kemptide, a synthetic serine-containing heptapeptide, as a phosphate acceptor for the estimation of cyclic AMP-dependent protein kinase activity in respiratory tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of soluble cAMP-dependent protein kinase activity in guinea-pig tracheal smooth muscle. Preferential use of kemptide as a phosphorylating substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
(Trp4)-Kemptide Assays: A Safer, More Efficient Alternative to Radioactive Methods for Kinase Activity Analysis
In the realm of drug discovery and cellular signaling research, the accurate measurement of protein kinase activity is paramount. For decades, radioactive assays, often considered the "gold standard," have been the principal method for this purpose. However, the emergence of advanced, non-radioactive alternatives like the (Trp4)-Kemptide assay offers a compelling suite of advantages in terms of safety, efficiency, and adaptability for high-throughput applications. This guide provides an objective comparison of this compound-based fluorescence assays and traditional radioactive methods, supported by experimental data and detailed protocols.
This compound is a synthetic peptide substrate for cAMP-dependent protein kinase (PKA) that has been modified to include a tryptophan residue.[1] This modification allows for the measurement of kinase activity by monitoring changes in fluorescence, as the phosphorylation of the peptide leads to a detectable increase in its fluorescence signal.[1] This fluorescence-based approach presents a modern alternative to the classic radioactive assay, which tracks the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.[2][3][4]
Core Comparison: this compound vs. Radioactive Assays
The primary advantages of using this compound and other fluorescence-based kinase assays over traditional radioactive methods are centered on safety, workflow efficiency, and suitability for modern drug screening platforms.
Safety and Handling: The most significant drawback of radioactive assays is the need to handle and dispose of hazardous materials like ³²P or ³³P ATP.[2][5] This necessitates specialized laboratory setups, stringent safety protocols, and dedicated waste disposal procedures, which can be costly and burdensome.[5] this compound assays completely eliminate these risks, creating a safer research environment.
Workflow and Throughput: Fluorescence-based assays are generally simpler and more amenable to automation and high-throughput screening (HTS).[6][7] Radioactive assays often involve multiple separation and washing steps to distinguish the phosphorylated substrate from the radiolabeled ATP, such as gel electrophoresis, filtration, or chromatography.[3] In contrast, many fluorescent assays, including those using this compound, are homogeneous "mix-and-read" formats, reducing hands-on time and making them ideal for screening large compound libraries.[5][8]
Real-Time Data Acquisition: A key advantage of fluorescence-based methods is the ability to monitor kinase activity in real time.[6][8] This allows for the detailed study of enzyme kinetics and the mode of action of inhibitors. Radioactive assays, being endpoint assays, only provide a single data point and do not allow for continuous monitoring of the reaction progress.
Sensitivity: While radioactive assays are renowned for their high sensitivity, modern fluorescence-based assays have achieved comparable or even superior levels of detection.[7][9][10] For instance, some non-radioactive ELISA-based kinase assays can detect as little as 10 fmol of phosphorylated peptide.[10] The sensitivity of fluorescence assays can often be optimized by adjusting the concentrations of the kinase and substrate.[6]
Quantitative Data Comparison
The following table summarizes the key performance differences between this compound-based fluorescence assays and traditional radioactive kinase assays.
| Feature | This compound (Fluorescence Assay) | Radioactive Assay ([γ-³²P]ATP) |
| Detection Method | Change in fluorescence intensity | Incorporation of ³²P radioisotope |
| Safety | Non-hazardous | Requires handling of radioactive materials |
| Waste Disposal | Standard laboratory waste | Specialized radioactive waste disposal |
| Assay Format | Homogeneous, "mix-and-read" | Multi-step (filtration, washing) |
| Data Acquisition | Real-time, kinetic measurements possible[8] | Endpoint measurement |
| Throughput | High-throughput compatible[7][11] | Low to medium throughput |
| Hands-on Time | Minimal | Labor-intensive[12] |
| Sensitivity | High, often comparable to radioactive methods[9][10] | Very high, considered the "gold standard"[4][9] |
| Cost | Lower operational cost (no radioactive waste) | High cost associated with radioisotopes and disposal |
Experimental Protocols
To illustrate the practical differences in workflow, detailed methodologies for both assay types are provided below.
This compound Fluorescence-Based Kinase Assay Protocol
This protocol is a generalized procedure for measuring PKA activity using a fluorescent peptide substrate.
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of this compound, ATP, and the protein kinase (e.g., PKA catalytic subunit).
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the desired concentration of the kinase, and the this compound substrate.
-
Initiate Reaction: Add ATP to the well to start the phosphorylation reaction. The final reaction volume is typically between 25-100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) over a period of 30-60 minutes. The excitation and emission wavelengths will be specific to the fluorophore used (for Tryptophan, typically ~280nm excitation and ~350nm emission).
-
Data Analysis: Plot the change in fluorescence intensity over time to determine the reaction rate. The initial velocity of the reaction is proportional to the kinase activity.
Traditional Radioactive Kinase Assay Protocol ([γ-³²P]ATP)
This protocol outlines the general steps for a filter-binding radioactive assay for PKA.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing kinase reaction buffer, the peptide substrate (e.g., Kemptide), and the protein kinase. Keep the mixture on ice.[13]
-
Initiate Phosphorylation: To start the reaction, add [γ-³²P]ATP to the reaction mixture.[13] Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding a solution like 7.5 M guanidine hydrochloride or by spotting the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[9]
-
Separate Substrate from ATP: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP. The phosphorylated peptide substrate will bind to the filter paper.
-
Quantify Radioactivity: Place the dried filter paper in a scintillation vial with a scintillation cocktail.[5] Measure the amount of incorporated ³²P using a liquid scintillation counter.
-
Calculate Activity: Determine the kinase activity by calculating the amount of phosphate transferred to the substrate per unit of time.[2]
Visualizing the Methodologies
Diagrams created using the DOT language provide a clear visual representation of the relevant biological pathway and a comparison of the experimental workflows.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a (Trp4)-Kemptide-Based High-Throughput Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a (Trp4)-Kemptide-based high-throughput screening (HTS) assay for protein kinase A (PKA) activity. It offers an objective comparison with alternative HTS methodologies, supported by experimental data, to aid researchers in selecting the most appropriate assay for their kinase inhibitor discovery programs.
Introduction to this compound and Kinase Assays
This compound is a synthetic peptide that serves as a specific substrate for the serine/threonine kinase PKA. The inherent fluorescence of the tryptophan residue within the peptide changes upon phosphorylation, providing a basis for a non-radioactive, continuous kinase assay. High-throughput screening for kinase inhibitors is a cornerstone of modern drug discovery. The validation of any HTS assay is critical to ensure the reliability and reproducibility of screening data. This guide compares the performance of a this compound-based fluorescence assay against two widely used alternative platforms: Fluorescence Polarization (FP) and the ADP-Glo™ bioluminescent assay.
The cAMP/PKA Signaling Pathway
The this compound assay interrogates the final step of the canonical cyclic AMP (cAMP) signaling pathway. This pathway is initiated by the activation of a G-protein coupled receptor (GPCR), leading to the production of the second messenger cAMP by adenylyl cyclase. cAMP, in turn, allosterically activates PKA, which then phosphorylates a multitude of cellular substrates, including this compound in an in vitro setting.
Caption : Overview of the cAMP-dependent Protein Kinase A (PKA) signaling cascade.
Experimental Methodologies
This compound Fluorescence Intensity HTS Assay Protocol
This protocol describes a non-radioactive, continuous assay for PKA activity in a 384-well format.
Materials:
-
This compound (e.g., from Anaspec)
-
Recombinant human PKA catalytic subunit (e.g., from Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (10 mM stock)
-
Staurosporine (positive control inhibitor, 1 mM stock in DMSO)
-
384-well, low-volume, black, non-binding surface plates
-
Fluorescence plate reader with excitation at ~280 nm and emission at ~350 nm
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds or controls (DMSO for negative control, Staurosporine for positive control) into the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of PKA solution (e.g., 2 U/mL in Assay Buffer) to all wells.
-
Substrate/ATP Mix Addition: Prepare a 2X substrate/ATP mix containing this compound (e.g., 20 µM) and ATP (e.g., 20 µM) in Assay Buffer.
-
Reaction Initiation: Add 10 µL of the 2X substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Read the fluorescence intensity on a plate reader. A decrease in fluorescence intensity corresponds to phosphorylation of the this compound.
Alternative HTS Assay Protocols
Fluorescence Polarization (FP) Assay: This method utilizes a fluorescently labeled peptide substrate. When the small, rapidly tumbling peptide is phosphorylated by PKA, it is bound by a large, specific anti-phosphopeptide antibody. This binding event slows down the molecular rotation, resulting in a high fluorescence polarization signal.
ADP-Glo™ Assay: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP back to ATP, which is subsequently used by luciferase to generate a light signal that is proportional to the initial kinase activity.
HTS Assay Validation Workflow
The validation of an HTS assay is a multi-step process to ensure its suitability for large-scale screening.
Caption : A streamlined workflow for the validation of a high-throughput screening assay.
Comparative Performance Data
The following tables provide a comparison of key performance metrics for the this compound assay and its alternatives.
Table 1: HTS Assay Performance Characteristics
| Parameter | This compound Fluorescence Assay | Fluorescence Polarization (FP) Assay | ADP-Glo™ Assay |
| Principle | Fluorescence Intensity | Fluorescence Polarization | Luminescence |
| Z'-factor | Typically 0.5 - 0.7 | Often > 0.7 | Often > 0.8 |
| Intra-assay Variation (CV%) | ~5.6% | < 10% | < 5% |
| Inter-assay Variation (CV%) | ~14.3% | < 15% | < 10% |
| Compound Interference | Potential for fluorescent compounds | Less prone to simple fluorescence interference | Low interference from colored/fluorescent compounds |
| Estimated Cost per Well | Low to Moderate | Moderate | Moderate to High |
Table 2: PKA Inhibition by Staurosporine (IC₅₀ Values)
| Assay Platform | IC₅₀ of Staurosporine (nM) |
| This compound Fluorescence Assay | ~15 nM (assay-dependent) |
| Fluorescence Polarization Assay | ~11 nM |
| Generic Kinase Assay | ~7 nM |
Conclusion and Recommendations
The This compound-based fluorescence assay represents a cost-effective and straightforward method for HTS of PKA inhibitors. Its performance is suitable for many primary screening campaigns, although it may be more susceptible to interference from fluorescent library compounds.
The Fluorescence Polarization assay offers a more robust alternative with generally higher Z'-factor values and less susceptibility to certain types of compound interference. It is well-suited for both primary and secondary screening.
The ADP-Glo™ assay provides the highest level of sensitivity and robustness, making it an excellent choice for target validation, lead optimization, and screening kinases with low activity. Its universal nature allows for the testing of a wide range of kinases with a single platform.
The selection of the optimal assay will depend on the specific goals of the drug discovery program, balancing the need for high data quality with budgetary and throughput considerations. For initial large-scale library screens, the this compound assay can be a valuable tool, with hits being confirmed and further characterized using more robust methods like FP or ADP-Glo™.
Safety Operating Guide
Proper Disposal and Handling of (Trp4)-Kemptide: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing (Trp4)-Kemptide, a peptide substrate for adenosine 3',5'-cyclic monophosphate-dependent protein kinase (PKA), ensuring safe handling and proper disposal is paramount for laboratory safety and regulatory compliance. This guide provides essential logistical information, operational plans, and detailed experimental context for the use of this compound.
Safety and Disposal Procedures
General Handling and Storage:
-
Store at -20°C as a lyophilized powder.[2]
-
For stock solutions, follow supplier recommendations, which may include storage at -20°C or -80°C and using within a specified timeframe to avoid degradation from repeated freeze-thaw cycles.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the peptide in solid or solution form.
Disposal Guidelines: Based on the available safety information for Kemptide, no special disposal measures are required.[1] However, best practices for laboratory chemical disposal should always be followed.
-
Unused Solid Material: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Aqueous Solutions: Small quantities of dilute aqueous solutions can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with institutional and local wastewater disposal regulations. Do not allow large quantities to enter sewers or surface water.[1]
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., pipette tips, tubes) as solid laboratory waste.
It is the user's responsibility to develop proper handling and disposal methods based on the actual conditions of use and to ensure compliance with all applicable regulations.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 80224-16-4 | [3] |
| Molecular Formula | C40H66N14O9 | [2] |
| Molecular Weight | 887.04 g/mol | [3] |
| Storage Temperature | -20°C | [2] |
| Purity | >95% | [2] |
| Appearance | Lyophilized powder | [2] |
Experimental Protocol: In Vitro Protein Kinase A (PKA) Activity Assay
This compound is a substrate for PKA, and its phosphorylation can be monitored by changes in fluorescence, providing a non-radioactive method for assaying PKA activity. The tryptophan residue at position 4 allows for this intrinsic fluorescence measurement.
Objective: To measure the phosphotransferase activity of PKA using this compound as a substrate.
Materials:
-
This compound
-
Purified PKA catalytic subunit
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
PKA inhibitor (e.g., H-89) for negative controls
-
Fluorometer or plate reader capable of measuring tryptophan fluorescence (Excitation ~280 nm, Emission ~350 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or assay buffer).
-
Prepare a stock solution of ATP in assay buffer.
-
Dilute the PKA enzyme to the desired concentration in assay buffer.
-
-
Set up the Kinase Reaction:
-
In a microplate or cuvette, add the assay buffer.
-
Add the this compound substrate to the desired final concentration.
-
For negative controls, add the PKA inhibitor.
-
Add the PKA enzyme to all wells except the no-enzyme control.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding ATP to each well.
-
-
Monitor Fluorescence:
-
Immediately begin monitoring the fluorescence intensity over time. Phosphorylation of this compound is reported to cause an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Compare the rates of the samples with and without the inhibitor to determine the specific PKA activity.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the cAMP-dependent protein kinase (PKA) signaling pathway and a typical experimental workflow for a PKA assay using this compound.
Caption: cAMP-dependent protein kinase (PKA) signaling pathway.
References
Essential Safety and Logistical Information for Handling (Trp4)-Kemptide
Personal Protective Equipment (PPE)
When handling (Trp4)-Kemptide, especially in its lyophilized powder form, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder and splashes of solutions. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide. Use proper glove removal technique to avoid contamination. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the lyophilized powder.[1] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound from the moment it is received until it is used in an experiment is critical for safety and to ensure the quality of the peptide.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the lyophilized peptide at -20°C or colder for long-term stability.[2][3]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce peptide stability.[2][3]
2. Preparation of Stock Solutions:
-
Handle the lyophilized powder in a designated clean area, avoiding the creation of dust.
-
Weigh the desired amount of peptide quickly and reseal the container tightly.
-
To prepare a stock solution, dissolve the peptide in a small amount of an appropriate sterile solvent (e.g., sterile distilled water, dilute acetic acid, or an organic solvent like DMSO for hydrophobic peptides) before diluting to the final concentration with the experimental buffer.[1][3]
3. Experimental Use:
-
Conduct all work with this compound solutions within a controlled laboratory environment.[4]
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2][3]
The following diagram outlines the general workflow for handling this compound.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Segregate solid and liquid waste into separate, clearly labeled, and appropriate waste containers.
2. Unused Peptide and Solutions:
-
Unused or expired lyophilized peptide and any remaining solutions should be disposed of as chemical waste.[4]
-
Do not pour peptide solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.[4][5]
3. Decontamination:
-
Clean any spills and decontaminate work surfaces with an appropriate cleaning agent.
-
Dispose of all cleaning materials as chemical waste.
4. Final Disposal:
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[6]
-
Contact your institution's EHS department for specific guidance on the disposal of non-hazardous and research-grade chemical waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment and the integrity of their experimental results.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
